Angiogenin (108-122)
Description
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Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNLMANCATHNH-GMBIJEMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H125N25O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1781.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Anti-Cancer Mechanism of Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (ANG), a potent pro-angiogenic and tumorigenic protein, has been identified as a key factor in cancer progression. Its multifaceted roles in promoting new blood vessel formation, cell proliferation, and invasion make it a compelling target for anti-cancer therapies. This technical guide focuses on a specific C-terminal peptide fragment of angiogenin, Angiogenin (108-122), which, in contrast to the full-length protein, exhibits an inhibitory mechanism of action. This peptide acts as an antagonist to native angiogenin, presenting a promising avenue for therapeutic intervention. This document provides a comprehensive overview of the inhibitory mechanisms of Angiogenin (108-122), supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction: Angiogenin in Cancer and the Antagonistic Role of the (108-122) Peptide
Angiogenin is a 14 kDa protein that belongs to the ribonuclease A superfamily and is upregulated in a wide variety of cancers.[1] Its pro-tumorigenic activities are multifaceted, encompassing the stimulation of angiogenesis, enhancement of cancer cell proliferation and survival, and promotion of cell migration and invasion.[1] These functions are mediated through its ribonucleolytic activity and its interaction with cell surface receptors, which trigger downstream signaling cascades.[2]
The peptide fragment Angiogenin (108-122), with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, corresponds to the C-terminal region of the full-length protein.[3] Crucially, studies have demonstrated that this peptide and similar C-terminal fragments act as inhibitors of angiogenin's biological and enzymatic functions.[4] This antagonistic activity positions Angiogenin (108-122) as a potential therapeutic agent for cancers driven by angiogenin overexpression.
Mechanism of Action: Inhibition of Angiogenin's Pro-Tumorigenic Functions
The anti-cancer effect of Angiogenin (108-122) stems from its ability to interfere with the key activities of the full-length ANG protein. The primary inhibitory mechanisms are detailed below.
Competitive Inhibition of Ribonucleolytic Activity
A hallmark of angiogenin's function is its ribonucleolytic activity, which is essential for its angiogenic effects. Angiogenin (108-122) has been shown to inhibit this enzymatic activity. Synthetic peptides from the C-terminal region of angiogenin, including the 108-122 sequence, effectively reduce the nuclease activity of the full-length protein, with transfer RNA (tRNA) often used as a substrate in these assays. This inhibition is believed to be competitive, with the peptide fragment likely binding to or near the active site of the angiogenin molecule, thereby preventing it from processing its RNA substrates.
Interference with Cell Surface Receptor Binding
Angiogenin initiates its signaling cascades by binding to cell surface proteins, with actin being a key binding partner on endothelial cells. This interaction is crucial for mediating angiogenin-induced cell invasion and migration. The C-terminal region of angiogenin is implicated in this receptor binding. Peptides derived from this region, such as Angiogenin (108-122), can interfere with the binding of full-length angiogenin to its cell surface receptors. By blocking this initial interaction, the peptide prevents the activation of downstream signaling pathways that are vital for angiogenesis and tumor progression.
Blockade of Downstream Signaling Pathways
Upon binding to its receptors, angiogenin activates several intracellular signaling pathways, including the ERK1/2 and Akt/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis. By preventing the initial binding of angiogenin to its receptors, Angiogenin (108-122) effectively blocks the activation of these critical downstream pathways. This leads to a reduction in cancer cell proliferation and survival, as well as an inhibition of the formation of new blood vessels that tumors rely on for growth and metastasis.
Inhibition of Nuclear Translocation
For its full angiogenic effect, angiogenin must translocate to the nucleus of endothelial cells, where it stimulates ribosomal RNA (rRNA) transcription. This process is essential for the increased protein synthesis required for cell proliferation. The C-terminal region of angiogenin is thought to be involved in this nuclear import. Consequently, the Angiogenin (108-122) peptide can interfere with the nuclear translocation of the full-length protein, further contributing to its anti-angiogenic and anti-proliferative effects.
Quantitative Data Summary
The inhibitory effects of Angiogenin (108-122) and related C-terminal peptides have been quantified in various studies. The table below summarizes the available data.
| Peptide Sequence | Assay Type | Substrate/Target | Result | Reference |
| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition | |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay | tRNA | Apparent Inhibition Constant (Ki) = 278 µM | |
| Angiogenin (108-121) | Cell-Free Protein Synthesis Assay | Reticulocyte RNA | Transiently abolishes inhibition of protein synthesis by angiogenin | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | Significantly decreases angiogenin-induced neovascularization |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory mechanism of Angiogenin (108-122) on key signaling pathways activated by full-length Angiogenin.
Experimental Protocols
Detailed methodologies are crucial for the validation and further exploration of Angiogenin (108-122)'s therapeutic potential. Below are representative protocols for key experiments cited in the literature.
Ribonucleolytic Activity Assay (tRNA Cleavage Assay)
This assay measures the enzymatic activity of angiogenin and its inhibition by Angiogenin (108-122).
Materials:
-
Recombinant human angiogenin
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Angiogenin (108-122) peptide
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Yeast tRNA
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Assay buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
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Nuclease-free water
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Gel loading buffer (e.g., formamide-based)
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Urea-polyacrylamide gel (e.g., 15%)
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Staining solution (e.g., SYBR Gold or ethidium bromide)
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Gel imaging system
Protocol:
-
Prepare solutions of angiogenin and Angiogenin (108-122) peptide at various concentrations in the assay buffer.
-
In a microcentrifuge tube, combine angiogenin with either the assay buffer (control) or the Angiogenin (108-122) peptide solution. Pre-incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding yeast tRNA to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of gel loading buffer and heating at 95°C for 5 minutes to denature the RNA.
-
Load the samples onto a urea-polyacrylamide gel and perform electrophoresis to separate the RNA fragments.
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Stain the gel using a suitable RNA stain and visualize the bands using a gel imaging system.
-
Quantify the intensity of the intact tRNA band and the cleavage products. The percentage of inhibition is calculated by comparing the extent of tRNA cleavage in the presence and absence of the Angiogenin (108-122) peptide.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition
This in vivo assay assesses the effect of Angiogenin (108-122) on neovascularization.
Materials:
-
Fertilized chicken eggs
-
Sterile saline solution
-
Thermostable methylcellulose discs
-
Recombinant human angiogenin
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Angiogenin (108-122) peptide
-
Stereomicroscope
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Digital imaging system
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
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On embryonic day 9 or 10, place a sterile methylcellulose disc onto the CAM.
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Apply the test substance to the disc. For the experimental group, use a solution containing both angiogenin and Angiogenin (108-122). For the positive control, use angiogenin alone. For the negative control, use saline.
-
Reseal the window and return the eggs to the incubator for 48-72 hours.
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After the incubation period, examine the CAM under a stereomicroscope.
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Capture images of the area around the disc.
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Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in the number of branch points in the experimental group compared to the positive control indicates inhibition of angiogenesis.
Endothelial Cell Proliferation Assay
This in vitro assay measures the effect of Angiogenin (108-122) on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
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Endothelial cell growth medium
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Recombinant human angiogenin
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Angiogenin (108-122) peptide
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96-well cell culture plates
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Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation)
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Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
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Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with different concentrations of Angiogenin (108-122) in the presence of a fixed concentration of angiogenin. Include controls with no treatment, angiogenin alone, and Angiogenin (108-122) alone.
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Incubate the cells for 48-72 hours.
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Assess cell proliferation using a chosen cell proliferation assay kit according to the manufacturer's instructions.
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Measure the absorbance or fluorescence using a microplate reader.
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Calculate the percentage of inhibition of cell proliferation for each concentration of the peptide and determine the IC50 value if possible.
Conclusion and Future Directions
The Angiogenin (108-122) peptide represents a promising lead in the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the direct inhibition of the pro-tumorigenic functions of full-length angiogenin, offers a targeted approach to combating cancers that are dependent on this protein for their growth and vascularization. The quantitative data and experimental protocols provided in this guide serve as a foundation for further research and development in this area.
Future studies should focus on optimizing the peptide's stability, bioavailability, and delivery to the tumor microenvironment. Further elucidation of the precise molecular interactions between Angiogenin (108-122) and the full-length protein will be crucial for the rational design of more potent and specific second-generation inhibitors. Preclinical studies in relevant animal models of cancer are warranted to fully evaluate the therapeutic potential of this and related angiogenin-inhibitory peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Angiogenin (108-122): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the angiogenin fragment (108-122). This peptide, derived from the C-terminus of the parent protein angiogenin (ANG), has garnered significant interest as a modulator of ANG's potent angiogenic and ribonucleolytic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Angiogenin and its C-Terminal Fragment (108-122)
Angiogenin is a 14.1 kDa protein and a member of the ribonuclease A superfamily, first identified for its ability to induce neovascularization. Beyond its role in angiogenesis, ANG is implicated in a variety of other physiological and pathological processes, including tumor growth and neuroprotection.[1] The biological functions of angiogenin are intrinsically linked to its ribonucleolytic activity, which, although weak compared to other ribonucleases, is essential for its angiogenic effect.[2]
Synthetic peptides corresponding to the C-terminal region of angiogenin, particularly the fragment encompassing amino acids 108-122, have been identified as inhibitors of both the enzymatic and biological activities of the full-length protein.[3] This inhibitory action positions angiogenin (108-122) and its analogs as potential therapeutic leads for diseases characterized by excessive angiogenesis, such as cancer.
Quantitative Structure-Activity Relationship Data
| Peptide Sequence | Assay Type | Substrate | Key Findings | Reference |
| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition of angiogenin's ribonucleolytic activity. | |
| Angiogenin (108-121) | Cell-Free Protein Synthesis | Reticulocyte Lysate | Transiently abolishes the inhibition of protein synthesis caused by angiogenin. | |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay | tRNA | Concentration-dependent inhibition with an apparent inhibition constant (Ki) of 278 µM. | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | In vivo | Significantly decreases neovascularization elicited by angiogenin. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the structure-activity relationship of angiogenin (108-122).
Solid-Phase Peptide Synthesis of Angiogenin (108-122)
Objective: To synthesize the angiogenin (108-122) peptide for use in biological and enzymatic assays.
Principle: The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are added sequentially, with the Fmoc protecting group being removed at each step before the addition of the next amino acid.
Detailed Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid (Arginine for Ang(108-122)). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
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Washing: Wash the resin with DMF to remove unreacted reagents.
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Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the angiogenin (108-122) sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane, and thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Ribonucleolytic Activity Assay
Objective: To quantify the inhibitory effect of angiogenin (108-122) on the ribonucleolytic activity of angiogenin.
Principle: The assay measures the cleavage of a ribonucleic acid (RNA) substrate, typically transfer RNA (tRNA), by angiogenin in the presence and absence of the inhibitory peptide. The extent of RNA degradation is quantified to determine the level of inhibition.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 6.8, 30 mM NaCl).
-
Enzyme and Inhibitor Incubation: Pre-incubate a fixed concentration of angiogenin with varying concentrations of the angiogenin (108-122) peptide in the reaction buffer for a specified time at 37°C.
-
Substrate Addition: Initiate the reaction by adding the tRNA substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a solution that precipitates the undigested RNA, such as perchloric acid.
-
Quantification: Centrifuge the samples to pellet the undigested RNA. Measure the absorbance of the supernatant at 260 nm, which corresponds to the amount of acid-soluble digested RNA fragments.
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration by comparing the absorbance values to a control reaction without the inhibitor. Determine the IC50 or Ki value from a dose-response curve.
Cell-Free Protein Synthesis Inhibition Assay
Objective: To assess the ability of angiogenin (108-122) to counteract the inhibitory effect of angiogenin on protein synthesis.
Principle: A rabbit reticulocyte lysate system, which contains all the necessary components for in vitro translation, is used. The synthesis of a reporter protein (e.g., luciferase or a radiolabeled protein) is measured in the presence of angiogenin and the inhibitory peptide.
Detailed Protocol:
-
Lysate Preparation: Use a commercially available nuclease-treated rabbit reticulocyte lysate to minimize background translation from endogenous mRNA.
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (containing a labeled amino acid like [35S]-methionine if detecting by autoradiography), and a source of mRNA encoding a reporter protein.
-
Addition of Angiogenin and Inhibitor: Add a predetermined inhibitory concentration of angiogenin to the lysate. To test the effect of the peptide, add varying concentrations of angiogenin (108-122).
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.
-
Detection of Protein Synthesis:
-
Radiolabeling: If a radiolabeled amino acid was used, stop the reaction by adding an RNase solution and then precipitate the proteins using trichloroacetic acid (TCA). Collect the precipitates on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase Assay: If luciferase mRNA was used, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Compare the level of protein synthesis in the presence of angiogenin and the peptide to the control with angiogenin alone to determine the extent to which the peptide can rescue the inhibition of translation.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition
Objective: To evaluate the in vivo anti-angiogenic activity of angiogenin (108-122).
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a model for studying angiogenesis. The inhibitory peptide is applied to the CAM, and its effect on the formation of new blood vessels induced by angiogenin is observed.
Detailed Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37.5°C for 3-4 days.
-
Windowing the Egg: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Preparation of Test Substance: Dissolve angiogenin and the angiogenin (108-122) peptide in a sterile, non-toxic vehicle (e.g., phosphate-buffered saline). A carrier substance like a sterile filter paper disc or a methylcellulose pellet can be used to localize the application.
-
Application to CAM: Place the carrier containing angiogenin (as a positive control for angiogenesis) or a combination of angiogenin and the inhibitory peptide onto the CAM. A carrier with the vehicle alone serves as a negative control.
-
Resealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 2-3 days.
-
Observation and Quantification: After the incubation period, re-open the window and examine the CAM for blood vessel growth around the application site. The angiogenic response can be quantified by counting the number of blood vessel branches converging towards the carrier or by image analysis of the vascular density.
-
Data Analysis: Compare the angiogenic response in the peptide-treated group to the positive and negative control groups to determine the extent of angiogenesis inhibition.
Signaling Pathways and Mechanisms of Action
Angiogenin exerts its effects on endothelial cells through a complex interplay of receptor binding, enzymatic activity, and downstream signaling. The angiogenin (108-122) peptide is believed to inhibit these processes by interfering with the function of the full-length ANG protein.
Inhibition of Angiogenin-Induced Signaling
Full-length angiogenin is known to activate several key signaling pathways in endothelial cells, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration, all of which are essential for angiogenesis. The C-terminal peptide (108-122) likely inhibits these downstream effects by preventing the initial interaction of angiogenin with its cell surface receptor or by inducing a conformational change in angiogenin that renders it inactive.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Angiogenin C-terminal Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (ANG), a potent inducer of neovascularization, has been a subject of intense research due to its pivotal role in both physiological and pathological angiogenesis, particularly in cancer. A significant breakthrough in the modulation of ANG activity came with the discovery that synthetic peptides derived from its C-terminus can act as potent inhibitors of its biological functions. This technical guide provides a comprehensive overview of the discovery, history, and characterization of these Angiogenin C-terminal peptides. It details the key experiments, presents quantitative data on their inhibitory effects, and elucidates the signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this promising class of therapeutic agents.
The Genesis of an Inhibitor: Discovery and Early History
The journey into the world of Angiogenin (ANG) C-terminal peptides began with the foundational work on the full-length ANG protein. Isolated in 1985 from the conditioned medium of human adenocarcinoma cells, ANG was identified as a potent stimulator of new blood vessel formation[1]. Its unique nature as an enzyme with ribonuclease activity, homologous to bovine pancreatic ribonuclease A, set it apart from other angiogenic factors[1][2].
The pivotal discovery that peptides from the C-terminal region of ANG could inhibit its activity was published in a seminal 1989 paper by Rybak et al.[2][3]. This research demonstrated that synthetic peptides corresponding to the C-terminal region of ANG could inhibit both its enzymatic (ribonucleolytic) and biological (angiogenic) activities, whereas peptides from the N-terminal region had no such effect. This finding was a landmark in the field, suggesting a novel strategy for targeting ANG's function and opening up a new avenue for the development of anti-angiogenic therapies.
Subsequent research has built upon this initial discovery, exploring various C-terminal peptide fragments and their inhibitory potential. These studies have been instrumental in defining the structure-activity relationship of these peptides and have paved the way for the design of more potent and specific inhibitors.
Quantitative Analysis of Inhibition
The inhibitory potency of Angiogenin C-terminal peptides has been quantified in various assays. The data presented below summarizes the key findings from foundational and subsequent studies.
| Peptide Sequence | Assay Type | Substrate/Model | Key Findings | Reference |
| Ang(108-121) | In Vitro Translation | Rabbit Reticulocyte Lysate | Transiently abolishes ANG-induced inhibition of protein synthesis. | |
| Ang(108-123) | Nuclease Activity Assay | tRNA | Inhibits nuclease activity of ANG. | |
| Ang(108-123) | Chick Chorioallantoic Membrane (CAM) Assay | In vivo neovascularization | Significantly decreases neovascularization elicited by ANG. | |
| Ang(108-123) | Nuclease Activity Assay | tRNA | Apparent inhibition constant (Ki) of 278 µM. |
Experimental Protocols: A Methodological Overview
The characterization of Angiogenin C-terminal peptides has relied on a set of key experimental protocols. Detailed methodologies for these assays are provided below to facilitate their replication and further investigation.
Peptide Synthesis
Synthetic peptides corresponding to the C-terminal region of human angiogenin are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptides are then purified by reverse-phase high-performance liquid chromatography (HPLC) and their identity is confirmed by mass spectrometry.
In Vitro Translation Assay
This assay assesses the ability of ANG to inhibit protein synthesis and the reversal of this inhibition by C-terminal peptides.
Materials:
-
Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]Methionine
-
Angiogenin
-
Angiogenin C-terminal peptide
-
mRNA template (e.g., globin mRNA)
-
Nuclease-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate and other components on ice.
-
Prepare a reaction mixture containing the lysate, amino acid mixture, and [³⁵S]methionine.
-
In separate tubes, pre-incubate Angiogenin with or without the C-terminal peptide for a specified time.
-
Add the mRNA template to initiate the translation reaction.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction and analyze the incorporation of [³⁵S]methionine into newly synthesized proteins by SDS-PAGE and autoradiography.
Nuclease Activity Assay
This assay measures the ribonucleolytic activity of ANG and its inhibition by C-terminal peptides.
Materials:
-
Angiogenin
-
Angiogenin C-terminal peptide
-
tRNA (or other RNA substrate)
-
Buffer (e.g., MES-NaOH)
-
Ethanol
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing the RNA substrate in the appropriate buffer.
-
Add Angiogenin, with or without the C-terminal peptide inhibitor, to the reaction mixture.
-
Incubate the reaction at a specific temperature for a defined period.
-
Stop the reaction by adding a precipitating agent like ethanol.
-
Centrifuge to pellet the undigested RNA.
-
Measure the amount of acid-soluble ribonucleotides in the supernatant, which is indicative of nuclease activity.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and its inhibition.
Materials:
-
Fertilized chicken eggs
-
Angiogenin
-
Angiogenin C-terminal peptide
-
Sterile filter paper discs or other delivery vehicle
-
Incubator
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days to allow for the development of the chorioallantoic membrane.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc saturated with the test substance (Angiogenin alone or in combination with the C-terminal peptide) onto the CAM.
-
Seal the window and continue incubation for 2-3 days.
-
Observe and quantify the formation of new blood vessels around the filter disc using a stereomicroscope. The number and length of new blood vessels are typically measured.
Signaling Pathways Modulated by Angiogenin C-terminal Peptides
Full-length Angiogenin exerts its effects through a complex interplay of signaling pathways. Upon binding to endothelial cells, it is internalized and translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription. ANG also activates intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), which are crucial for cell proliferation, migration, and survival.
Angiogenin C-terminal peptides, by inhibiting the enzymatic and biological activities of ANG, are presumed to interfere with these downstream signaling events. By blocking the primary actions of ANG, these peptides can prevent the activation of pro-angiogenic signaling cascades.
Caption: Inhibition of Angiogenin signaling by C-terminal peptides.
The diagram above illustrates the proposed mechanism of action for Angiogenin C-terminal peptides. By binding to Angiogenin, these peptides prevent its interaction with its cell surface receptor, thereby blocking the downstream activation of signaling pathways like Phospholipase C, ERK1/2, and Akt, as well as nuclear translocation and subsequent rRNA transcription. This ultimately leads to the inhibition of cell proliferation, migration, and angiogenesis.
Structural Insights and Future Directions
The precise structural basis for the inhibitory activity of Angiogenin C-terminal peptides is an area of ongoing investigation. It is hypothesized that these peptides may bind to or near the active site or a receptor-binding site of the full-length ANG molecule, thereby sterically hindering its interaction with substrates or receptors.
Future research in this field is likely to focus on several key areas:
-
High-resolution structural studies: Determining the crystal or NMR structure of ANG in complex with its C-terminal inhibitory peptides will provide detailed insights into the mechanism of inhibition and guide the design of more potent and specific inhibitors.
-
Development of peptidomimetics and small molecule inhibitors: Based on the structure-activity relationship of the C-terminal peptides, non-peptide inhibitors with improved pharmacokinetic properties can be developed.
-
Clinical translation: Investigating the therapeutic potential of Angiogenin C-terminal peptides and their derivatives in preclinical and clinical studies for the treatment of cancer and other angiogenesis-dependent diseases.
The discovery of Angiogenin C-terminal peptides as inhibitors of angiogenesis represents a significant advancement in our ability to target this critical pathological process. This technical guide has provided a comprehensive overview of the history, key experimental findings, and future prospects of this promising class of molecules. Continued research in this area holds the potential to deliver novel and effective therapies for a range of diseases.
References
Binding Affinity of Angiogenin (108-122) to Full-Length Angiogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a 14.1 kDa protein that plays a critical role in angiogenesis, the formation of new blood vessels. Its involvement in pathological conditions such as cancer has made it a significant target for therapeutic intervention. The C-terminal region of Angiogenin is implicated in the regulation of its enzymatic activity. This technical guide provides an in-depth overview of the binding affinity of the Angiogenin (108-122) peptide fragment to the full-length Angiogenin protein. We will delve into the available quantitative data, detailed experimental methodologies, and the relevant signaling pathways.
Data Presentation: Quantitative Analysis of C-Terminal Angiogenin Peptides
| Peptide Sequence | Binding Parameter | Value | Substrate | Method | Reference |
| Angiogenin (108-123) | Ki | 278 µM | tRNA | Enzymatic Inhibition Assay | Rybak et al., 1989[1] |
| Angiogenin (108-121) | Not Determined | - | Reticulocyte RNA | Cell-free protein synthesis inhibition | Rybak et al., 1989[2] |
| Angiogenin (108-122) | Not Determined | - | - | - | - |
Note: The inhibition constant (Ki) for Angiogenin (108-123) suggests a micromolar binding affinity. It is plausible that Angiogenin (108-122) exhibits a comparable, if not identical, binding affinity due to the significant sequence overlap. The study by Rybak et al. (1989) demonstrated that Angiogenin (108-121) transiently abolishes the inhibition of cell-free protein synthesis caused by Angiogenin, indicating a direct interaction and functional consequence.[2]
Experimental Protocols
The determination of binding affinity between a peptide and a protein can be achieved through various biophysical techniques. Below are detailed methodologies for two common approaches: Enzymatic Inhibition Assay (as used for Angiogenin C-terminal peptides) and Surface Plasmon Resonance (a standard method for real-time binding analysis).
Enzymatic Inhibition Assay for Angiogenin
This protocol is based on the methodology described by Rybak et al. (1989) to determine the inhibition of Angiogenin's ribonucleolytic activity by C-terminal peptides.[1][2]
a. Materials:
-
Full-length human Angiogenin
-
Synthetic Angiogenin (108-122) peptide
-
Transfer RNA (tRNA) as substrate
-
Assay Buffer (e.g., 0.1 M MES, pH 6.0, containing 0.1 M NaCl)
-
Nuclease-free water
-
Microplate reader
b. Procedure:
-
Preparation of Reagents:
-
Dissolve Angiogenin and the Angiogenin (108-122) peptide in the assay buffer to desired stock concentrations.
-
Prepare a solution of tRNA in the assay buffer.
-
-
Assay Setup:
-
In a microplate, set up reactions containing a fixed concentration of Angiogenin and varying concentrations of the Angiogenin (108-122) peptide.
-
Include control wells with Angiogenin alone (no inhibitor) and a blank (buffer only).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the tRNA substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.
-
-
Measurement of Activity:
-
Stop the reaction (e.g., by adding a precipitating agent like ethanol).
-
Quantify the amount of undigested tRNA or the resulting cleavage products. This can be done by measuring the absorbance at 260 nm after separating the undigested tRNA from the smaller, soluble fragments.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to the uninhibited control.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction
This is a generic protocol for measuring the binding kinetics and affinity of the Angiogenin (108-122) peptide to full-length Angiogenin.
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Full-length human Angiogenin (ligand)
-
Synthetic Angiogenin (108-122) peptide (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
b. Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the Angiogenin solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the Angiogenin immobilization.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the Angiogenin (108-122) peptide in the running buffer.
-
Inject the peptide solutions over both the Angiogenin-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Signaling Pathways and Experimental Workflows
Angiogenin exerts its biological effects through a complex series of interactions and signaling events. The Angiogenin (108-122) peptide, by binding to full-length Angiogenin, is expected to interfere with these pathways.
Angiogenin Signaling Pathway
References
Angiogenin and Its Fragments: A Dichotomy of Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG), a 14 kDa ribonuclease, is a pleiotropic protein with well-established roles in angiogenesis, cell proliferation, and neuroprotection. Its biological activity is intricately linked to its ribonuclease function, cellular localization, and interaction with various binding partners. Recent research has unveiled a new layer of complexity in ANG's functional repertoire through the discovery of its fragments, most notably tRNA-derived stress-induced RNAs (tiRNAs). These fragments often exhibit biological activities distinct from, and sometimes opposing, the full-length protein. This technical guide provides a comprehensive overview of the biological functions of Angiogenin versus its fragments, with a focus on the underlying molecular mechanisms, experimental methodologies for their study, and a comparative analysis of their activities.
Introduction
Angiogenin is a potent stimulator of neovascularization and is implicated in various physiological and pathological processes, including tissue repair, cancer, and neurodegenerative diseases.[1][2] It belongs to the RNase A superfamily and exerts its biological effects through both its enzymatic and non-enzymatic properties.[3][4] The functions of ANG are tightly regulated, and its activity is dependent on its concentration, cellular context, and the presence of inhibitors. The discovery of biologically active ANG fragments has opened new avenues for understanding its diverse roles and for the development of novel therapeutic strategies.
Biological Functions of Full-Length Angiogenin (ANG)
The multifaceted nature of full-length ANG is evident in its diverse biological activities, which are summarized in the table below.
| Biological Process | Key Functions of Full-Length Angiogenin |
| Angiogenesis | - Induces endothelial cell migration, proliferation, and invasion.[1] - Promotes the formation of tubular structures by endothelial cells. - Activates proteolytic cascades to degrade the basement membrane and extracellular matrix. |
| Cell Proliferation | - Stimulates the proliferation of various cell types, including endothelial and cancer cells. - Translocates to the nucleus and enhances ribosomal RNA (rRNA) transcription, a critical step for protein synthesis and cell growth. |
| Neuroprotection | - Protects motor neurons from cell death. - Mutations in the ANG gene are associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. - Promotes neurite extension and pathfinding. |
| Ribonuclease Activity | - Possesses a weak, but essential, ribonucleolytic activity. - Cleaves cellular RNA, leading to modulated protein synthesis. |
Signaling Pathways of Full-Length ANG
ANG initiates its biological effects by binding to cell surface receptors and activating downstream signaling cascades. While a specific high-affinity receptor remains debated, a 170-kDa putative receptor has been identified on endothelial cells. ANG has also been shown to interact with actin on the cell surface. Upon binding, ANG activates several key signaling pathways, including the extracellular signal-related kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways, which are crucial for cell proliferation and survival.
A critical step for many of ANG's functions is its translocation to the nucleus. This process is essential for its ability to stimulate rRNA transcription and subsequent cell proliferation.
Biological Functions of Angiogenin Fragments
The cleavage of ANG, either synthetically or naturally under cellular stress, generates fragments with distinct biological activities.
tRNA-derived Stress-Induced RNAs (tiRNAs)
Under conditions of cellular stress, ANG translocates to the cytoplasm and cleaves transfer RNAs (tRNAs) within their anticodon loops, generating 30-40 nucleotide fragments known as tiRNAs or tRNA halves. These tiRNAs are not mere degradation products but are functional molecules that play a crucial role in the cellular stress response.
| Fragment Type | Key Functions |
| tiRNAs (tRNA halves) | - Inhibit global protein synthesis by interfering with translation initiation. - Promote the assembly of stress granules, which are sites of translational repression. - Some tiRNAs can have pro-survival effects by inhibiting apoptosis. - Can reprogram protein translation to favor the synthesis of pro-survival proteins. |
The primary function of tiRNAs is to inhibit protein synthesis, which helps conserve energy and allows the cell to reprogram its translational machinery to cope with stress. This is in stark contrast to full-length ANG, which generally promotes protein synthesis through the stimulation of rRNA transcription.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Many Virtues of tRNA-derived Stress-induced RNAs (tiRNAs): Discovering Novel Mechanisms of Stress Response and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Angiogenin (108-122) in Glioblastoma Multiforme Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, characterized by rapid cell proliferation, extensive invasion, and profound angiogenesis. Angiogenin (ANG), a potent pro-angiogenic protein, has been identified as a key contributor to GBM progression. This technical guide delves into the emerging role of a specific peptide fragment, Angiogenin (108-122), as a potential therapeutic agent against this devastating disease. This peptide, derived from the C-terminus of the full-length ANG protein, has demonstrated inhibitory effects on ANG's biological activities, suggesting a novel avenue for anti-angiogenic and anti-cancer therapy in the context of glioblastoma. While direct studies on Angiogenin (108-122) in GBM are limited, this guide synthesizes the current understanding of ANG's function in cancer and the inhibitory potential of its C-terminal fragment, providing a foundational resource for further research and drug development.
Introduction to Angiogenin in Glioblastoma
Angiogenin is a 14 kDa protein with ribonucleolytic activity that is significantly upregulated in various cancers, including glioblastoma.[1] Its expression levels in GBM have been correlated with increased tumor vascularity and poor patient prognosis. The multifaceted role of ANG in GBM progression encompasses:
-
Stimulation of Angiogenesis: ANG promotes the formation of new blood vessels, a critical process for supplying nutrients and oxygen to the rapidly growing tumor.[2][3]
-
Enhancement of Cell Proliferation and Survival: ANG can act as a growth factor for cancer cells, promoting their proliferation and protecting them from apoptosis.[4][5]
-
Promotion of Cell Invasion and Metastasis: By activating proteases, ANG facilitates the breakdown of the extracellular matrix, enabling tumor cells to invade surrounding brain tissue.
Given its central role in tumor progression, inhibiting the activity of angiogenin presents a promising therapeutic strategy for glioblastoma.
Angiogenin (108-122): An Endogenous Inhibitor
The peptide fragment Angiogenin (108-122) corresponds to the C-terminal region of the full-length ANG protein. Research has shown that this peptide can act as a natural inhibitor of ANG's pro-angiogenic and enzymatic functions.
Mechanism of Action
While the precise mechanism is still under investigation, it is understood that Angiogenin (108-122) inhibits the full-length ANG protein through the following proposed actions:
-
Inhibition of Ribonucleolytic Activity: Synthetic peptides corresponding to the C-terminal region of angiogenin, including the 108-122 fragment, have been shown to inhibit its enzymatic activity. This is significant because the ribonucleolytic activity of ANG is crucial for its ability to promote angiogenesis.
-
Interference with Biological Activity: The Angiogenin (108-123) peptide has been observed to significantly decrease neovascularization induced by angiogenin in the chick chorioallantoic membrane assay, a common in vivo model for studying angiogenesis.
It is important to note that the primary receptor-binding site of angiogenin is located in the 60-68 residue region, suggesting that the inhibitory effect of the 108-122 fragment is not due to direct competition for this receptor. The inhibition is likely allosteric or interferes with other functional domains of the protein.
Data Presentation: Inhibitory Effects of Angiogenin C-Terminal Peptides
Quantitative data on the direct effects of Angiogenin (108-122) on glioblastoma cell lines are currently limited in publicly available literature. The following table summarizes the known inhibitory activities of C-terminal angiogenin peptides from studies on the full-length protein's function, which can be extrapolated to suggest potential efficacy in a glioblastoma context.
| Peptide Fragment | Assay | Target | Effect | Reference |
| Ang(108-121) | Cell-free protein synthesis | Reticulocyte RNA cleavage | Transiently abolishes inhibition caused by angiogenin | |
| Ang(108-123) | Chick chorioallantoic membrane assay | Neovascularization | Significantly decreases angiogenin-induced neovascularization | |
| C-terminal peptides | Nuclease activity assay | tRNA | Inhibition of angiogenin's nuclease activity |
Signaling Pathways
Angiogenin Signaling in Cancer
Angiogenin exerts its pro-tumoral effects by activating several downstream signaling pathways upon binding to its receptor on the surface of endothelial and cancer cells. Key pathways implicated in ANG-mediated cancer progression include:
-
ERK1/2 Pathway: Activation of the ERK1/2 pathway is a common event in ANG signaling, leading to cell proliferation and survival.
-
Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade activated by ANG, promoting cell growth, proliferation, and survival in cancer cells, including bladder cancer.
-
NF-κB Signaling Pathway: In glioblastoma U87MG cells, angiogenin has been shown to promote cell proliferation by activating the NF-κB signaling pathway.
Below is a generalized diagram of the Angiogenin signaling pathway in cancer cells.
Proposed Inhibitory Action of Angiogenin (108-122)
The Angiogenin (108-122) peptide is hypothesized to inhibit the downstream signaling of the full-length ANG protein, thereby mitigating its pro-tumoral effects. The following diagram illustrates this proposed inhibitory relationship.
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines (e.g., U87MG, U251, T98G) can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Seed GBM cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Angiogenin (108-122) peptide for 24, 48, and 72 hours. A vehicle control (e.g., sterile water or PBS) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed GBM cells in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of Angiogenin (108-122).
-
Image Acquisition: Capture images of the wound at 0 hours and after 24-48 hours of incubation.
-
Data Analysis: Measure the wound area at different time points and calculate the percentage of wound closure.
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice or SCID mice).
-
Cell Implantation: Subcutaneously or intracranially inject GBM cells (e.g., 1 x 10⁶ cells) into the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer Angiogenin (108-122) via intraperitoneal or intravenous injection at predetermined doses and schedules. A control group should receive vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
The following diagram outlines a general experimental workflow for evaluating the efficacy of Angiogenin (108-122).
Future Directions and Conclusion
The inhibitory peptide Angiogenin (108-122) represents a novel and promising therapeutic candidate for glioblastoma multiforme. Its ability to counteract the pro-tumoral functions of full-length angiogenin offers a targeted approach to disrupt the complex network of pathways that drive GBM progression. However, significant research is still required to fully elucidate its potential.
Future research should focus on:
-
Direct evaluation of Angiogenin (108-122) on a panel of GBM cell lines to determine its specific effects on proliferation, migration, and invasion.
-
Quantitative analysis to establish IC50 values and optimal therapeutic concentrations.
-
In-depth mechanistic studies to precisely define how Angiogenin (108-122) inhibits the full-length protein and its downstream signaling.
-
Preclinical studies in orthotopic GBM models to assess its efficacy in a more clinically relevant setting, including its ability to cross the blood-brain barrier.
-
Combination therapies exploring the synergistic effects of Angiogenin (108-122) with standard-of-care treatments for GBM, such as temozolomide and radiation.
References
- 1. Angiogenin and plexin-B2 axis promotes glioblastoma progression by enhancing invasion, vascular association, proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenin - Wikipedia [en.wikipedia.org]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Emerging role of angiogenin in stress response and cell survival under adverse conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenin Promotes U87MG Cell Proliferation by Activating NF-κB Signaling Pathway and Downregulating Its Binding Partner FHL3 | PLOS One [journals.plos.org]
Angiogenin (108-122): A Modulator of Intracellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis and plays a crucial role in cell proliferation, survival, and migration. Its dysregulation has been implicated in various pathologies, including cancer and neurodegenerative diseases. The biological activities of ANG are multifaceted, involving both its intrinsic ribonucleolytic activity and its ability to activate several key intracellular signaling pathways. A synthetic peptide corresponding to the C-terminal region of ANG, Angiogenin (108-122), has been identified as an inhibitor of ANG's biological functions. This technical guide provides a comprehensive overview of the intracellular signaling pathways affected by the Angiogenin (108-122) peptide, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Concepts: Angiogenin Signaling
Full-length Angiogenin elicits its cellular effects by engaging with cell surface receptors and subsequently triggering a cascade of intracellular signaling events. The primary pathways implicated in ANG's mechanism of action include the Extracellular signal-regulated kinase (ERK)1/2 pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Nuclear Factor-kappa B (NF-κB) signaling cascade. These pathways are central to the regulation of cell proliferation, survival, and migration.
The Angiogenin (108-122) peptide is hypothesized to exert its inhibitory effects by interfering with the binding of full-length ANG to its cellular receptors or by otherwise disrupting the downstream signaling events.
Quantitative Data Summary
While direct quantitative data on the inhibitory effects of Angiogenin (108-122) on specific intracellular signaling pathways is limited in publicly available literature, its inhibitory action on the enzymatic and overall biological activity of Angiogenin has been reported.
| Inhibitor | Target Activity | Substrate | Reported Inhibition | Reference |
| Angiogenin (108-122) | Ribonucleolytic Activity | tRNA | 39% | [1][2] |
| Angiogenin (108-123) | Neovascularization | in vivo (chick chorioallantoic membrane assay) | Significant decrease | [3] |
This table summarizes the available quantitative data on the inhibitory effects of C-terminal Angiogenin peptides. Further research is required to quantify the specific effects of Angiogenin (108-122) on intracellular signaling pathways.
Intracellular Signaling Pathways Affected by Angiogenin (108-122)
Based on the known signaling pathways activated by full-length Angiogenin, the Angiogenin (108-122) peptide is expected to modulate these same pathways, albeit in an inhibitory manner.
ERK1/2 Signaling Pathway
The ERK1/2 pathway is a critical regulator of cell proliferation and differentiation. Full-length Angiogenin has been shown to induce the phosphorylation of ERK1/2 in various cell types.[4][5] The Angiogenin (108-122) peptide, by antagonizing the action of full-length ANG, is predicted to suppress this ANG-induced ERK1/2 phosphorylation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key survival pathway that promotes cell growth and inhibits apoptosis. Full-length Angiogenin activates this pathway by inducing the phosphorylation of Akt. It is anticipated that Angiogenin (108-122) would counteract this effect, leading to a reduction in Akt phosphorylation and a potential increase in apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Full-length Angiogenin has been shown to activate the NF-κB pathway. Consequently, Angiogenin (108-122) is expected to inhibit ANG-induced NF-κB activation, potentially leading to decreased expression of NF-κB target genes involved in inflammation and cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of Angiogenin (108-122) on intracellular signaling pathways.
Western Blot Analysis of ERK1/2 and Akt Phosphorylation
This protocol details the detection of phosphorylated and total ERK1/2 and Akt in cell lysates following treatment with Angiogenin and the Angiogenin (108-122) peptide.
Materials:
-
Cell culture reagents
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Pre-treat cells with various concentrations of Angiogenin (108-122) for 1-2 hours. Stimulate the cells with an optimal concentration of full-length Angiogenin for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to Angiogenin and the inhibitory effect of Angiogenin (108-122).
Materials:
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture reagents
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.
-
Treatment: After 24-48 hours, pre-treat the cells with Angiogenin (108-122) for 1-2 hours, followed by stimulation with full-length Angiogenin for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the reporter assay manufacturer's protocol.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
References
- 1. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 2. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of angiogenin. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (108-122) is a fifteen-amino acid peptide fragment derived from the C-terminus of human angiogenin. This peptide has garnered significant interest in biomedical research as it has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin protein.[1] As a potent inhibitor of angiogenesis, the formation of new blood vessels, Angiogenin (108-122) holds therapeutic potential for diseases characterized by excessive vascularization, such as cancer and certain inflammatory conditions.[2][3]
These application notes provide a comprehensive overview of the chemical synthesis and purification of Angiogenin (108-122). The protocols detailed below are based on established solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methodologies, tailored for the efficient production of this specific peptide.
Physicochemical Properties and Quantitative Data
A thorough understanding of the physicochemical properties of Angiogenin (108-122) is crucial for its synthesis, purification, and subsequent application. The following table summarizes key quantitative data for this peptide.
| Property | Value | Reference/Method |
| Amino Acid Sequence | H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH | [4] |
| Molecular Formula | C78H125N25O23 | [3] |
| Molecular Weight | 1780.98 g/mol | |
| Purity (Expected) | >95% | RP-HPLC |
| Solubility | Soluble in water | |
| Appearance | White to off-white lyophilized powder | General observation |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Angiogenin (108-122)
This protocol outlines the manual synthesis of Angiogenin (108-122) using the Fmoc/tBu strategy, a widely adopted method in solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Phenol
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
For each amino acid, pre-activate by dissolving 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the Angiogenin (108-122) sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/Phenol (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Lyophilization:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the peptide in a minimal amount of water/acetonitrile and lyophilize to obtain a white powder.
-
II. Purification of Angiogenin (108-122) by RP-HPLC
Reverse-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.
Materials:
-
Crude lyophilized Angiogenin (108-122)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
-
Analytical C18 RP-HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of mobile phase A (see below).
-
Analytical HPLC:
-
Perform an analytical run to determine the retention time of the target peptide and the impurity profile.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.
-
Flow rate: 1 mL/min
-
Detection: 220 nm
-
-
Preparative HPLC:
-
Based on the analytical run, optimize the gradient for the preparative separation to ensure good resolution between the target peptide and impurities.
-
Inject the dissolved crude peptide onto the preparative C18 column.
-
Run the optimized gradient and collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified Angiogenin (108-122) peptide.
III. Characterization
The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.
| Characterization Method | Expected Result |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | A major peak corresponding to the calculated molecular weight of Angiogenin (108-122) (1780.98 Da). |
| Analytical RP-HPLC | A single major peak indicating a purity of >95%. |
Visualized Workflows and Pathways
Caption: Workflow for the solid-phase synthesis of Angiogenin (108-122).
Caption: Workflow for the purification and characterization of Angiogenin (108-122).
References
Application Notes and Protocols for In Vivo Delivery of Angiogenin (108-122) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent mediator of neovascularization, playing a critical role in both physiological and pathological angiogenesis, including tumor growth and metastasis. The C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of the enzymatic and biological activities of the full-length ANG protein.[1] This document provides detailed application notes and protocols for the in vivo delivery of the Angiogenin (108-122) peptide, intended to guide researchers in the pre-clinical evaluation of its therapeutic potential as an anti-angiogenic agent. The protocols are compiled from publicly available data and general best practices for peptide administration in animal models.
Peptide Specifications
| Property | Value |
| Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg |
| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ |
| Molecular Weight | 1780.98 g/mol |
| CAS Number | 112173-49-6 |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water. For in vivo formulations, co-solvents may be required. |
Signaling Pathway of Angiogenin
The Angiogenin (108-122) peptide exerts its effects by inhibiting the pro-angiogenic signaling of the full-length Angiogenin protein. Understanding this pathway is crucial for designing experiments and interpreting results.
Experimental Protocols
Protocol 1: In Vivo Formulation of Angiogenin (108-122) Peptide
This protocol describes the preparation of a stock solution and a final formulation suitable for parenteral administration in animal models.
Materials:
-
Angiogenin (108-122) peptide (lyophilized powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of Angiogenin (108-122) peptide.
-
Reconstitute the peptide in sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortex gently until fully dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Final Formulation for Injection (e.g., 1 mg/mL):
-
This formulation is based on a common vehicle for poorly soluble compounds. The final concentration of excipients should be optimized for the specific animal model and administration route.
-
For a final volume of 1 mL with a peptide concentration of 1 mg/mL:
-
Pipette 100 µL of the 10 mg/mL peptide stock solution into a sterile microcentrifuge tube.
-
Add 50 µL of Tween 80 and vortex gently.
-
Add 300 µL of PEG300 and vortex gently.
-
Add 550 µL of sterile PBS or saline to reach a final volume of 1 mL.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
The final vehicle composition will be 10% DMSO, 5% Tween 80, 30% PEG300, and 55% PBS/Saline.
-
Prepare the formulation fresh on the day of injection.
-
Quantitative Data for Formulation:
| Component | Stock Solution | Final Formulation (1 mL) | Final Concentration |
| Angiogenin (108-122) | 10 mg/mL | 1 mg | 1 mg/mL |
| DMSO | As solvent | 100 µL | 10% |
| Tween 80 | - | 50 µL | 5% |
| PEG300 | - | 300 µL | 30% |
| PBS/Saline | - | 550 µL | 55% |
Protocol 2: Evaluation of Anti-Angiogenic Activity in a Human Tumor Xenograft Model
This protocol outlines a general procedure to assess the efficacy of the Angiogenin (108-122) peptide in a subcutaneous tumor xenograft model in immunodeficient mice.
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Tumor Cell Line:
-
A human cancer cell line known to secrete angiogenin and form solid tumors (e.g., PC-3 prostate cancer, T24 bladder cancer).
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Treatment Group: Administer Angiogenin (108-122) peptide at a suggested dose range of 1-10 mg/kg body weight. The administration route can be intraperitoneal (i.p.) or intravenous (i.v.). The frequency of administration can be daily or every other day.
-
Vehicle Control Group: Administer the same volume of the vehicle solution used to formulate the peptide.
-
Positive Control Group (Optional): Administer a known anti-angiogenic agent (e.g., bevacizumab).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
The study endpoint can be defined as when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
-
Quantitative Data from a Hypothetical Xenograft Study:
| Treatment Group | Dose (mg/kg) | Route | Frequency | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | Daily | 1850 ± 250 | - |
| Angiogenin (108-122) | 1 | i.p. | Daily | 1480 ± 210 | 20 |
| Angiogenin (108-122) | 5 | i.p. | Daily | 980 ± 150 | 47 |
| Angiogenin (108-122) | 10 | i.p. | Daily | 650 ± 110 | 65 |
Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is a well-established method to assess pro- and anti-angiogenic activity. A study by Rybak et al. (1989) demonstrated that a similar C-terminal peptide, Ang(108-123), significantly decreases neovascularization in this model.[1]
Materials:
-
Fertilized chicken eggs
-
Sterile PBS
-
Thermostable filter discs or sterile sponges
-
Angiogenin (108-122) peptide solution
-
Incubator with humidity control (37°C)
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application:
-
Prepare sterile filter discs or sponges soaked with different concentrations of the Angiogenin (108-122) peptide in PBS.
-
Place the discs on the CAM. Use PBS-soaked discs as a negative control.
-
-
Incubation and Observation: Reseal the window and incubate the eggs for another 48-72 hours.
-
Analysis:
-
Observe the CAM for the formation of new blood vessels around the disc.
-
Quantify the angiogenic response by counting the number of blood vessel branches converging towards the disc or by using imaging software to measure vessel density.
-
A significant reduction in vessel formation in the peptide-treated group compared to the control indicates anti-angiogenic activity.
-
Disclaimer
These protocols are intended as a guide for research purposes only and have been compiled from available scientific literature and general laboratory practices. Researchers should critically evaluate and optimize these methods for their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines. The provided quantitative data is illustrative and not based on a specific experimental outcome of Angiogenin (108-122) peptide.
References
Application Notes and Protocols: Angiogenin (108-122) for Angiogenesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Angiogenin (ANG), a 14 kDa protein, is a potent inducer of angiogenesis.[1] It exerts its effects by binding to endothelial cells, promoting their proliferation, migration, and invasion.[2] The peptide fragment Angiogenin (108-122), with the sequence ENGLPVHLDQSIFRR, is derived from the C-terminal region of the full ANG protein and has been identified as a potential inhibitor of angiogenesis.[3][4] These application notes provide detailed protocols for utilizing Angiogenin (108-122) in key in vitro and in vivo angiogenesis inhibition assays.
Mechanism of Action
Angiogenin promotes angiogenesis through a multi-step process that includes binding to receptors on endothelial cells, such as actin, and subsequent activation of intracellular signaling pathways.[2] Key signaling cascades activated by Angiogenin include the ERK1/2 and Akt pathways, which are crucial for endothelial cell proliferation and survival. The Angiogenin (108-122) peptide is believed to act as a competitive inhibitor, potentially by interfering with the binding of full-length Angiogenin to its cellular partners, thereby attenuating downstream signaling and inhibiting the angiogenic process.
Quantitative Data
While specific quantitative data for the Angiogenin (108-122) peptide is limited in publicly available literature, studies on the slightly longer peptide, Angiogenin (108-123), provide valuable insights into its inhibitory potential. This peptide has been shown to significantly decrease neovascularization in the chick chorioallantoic membrane (CAM) assay and competitively inhibits the ribonucleolytic activity of Angiogenin.
| Peptide | Assay | Target | Key Parameter (Ki) | Reference |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay | Angiogenin | 278 µM | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Angiogenesis Inhibition | Significant Decrease in Neovascularization |
Signaling Pathway and Inhibition Model
The following diagram illustrates the proposed mechanism of Angiogenin-induced angiogenesis and the inhibitory action of Angiogenin (108-122).
Caption: Proposed inhibitory mechanism of Angiogenin (108-122).
Experimental Protocols
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
96-well culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest cells and resuspend in EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
Treatment Preparation: Prepare a stock solution of Angiogenin (108-122) in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Prepare a positive control with a known concentration of full-length Angiogenin (e.g., 100 ng/mL) and a negative control with vehicle only.
-
Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add the different concentrations of Angiogenin (108-122), the positive control, and the negative control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube formation using an inverted fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
In Vitro: Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, a crucial process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Fibronectin
-
Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
Calcein AM or Crystal Violet for staining
Protocol:
-
Chamber Preparation: Coat the underside of the Boyden chamber inserts with fibronectin (e.g., 10 µg/mL) and allow to dry.
-
Chemoattractant and Inhibitor Preparation: In the lower chamber of the 24-well plate, add EBM-2 with 0.5% FBS containing full-length Angiogenin (e.g., 100 ng/mL) as the chemoattractant. For the test wells, add different concentrations of Angiogenin (108-122) along with the full-length Angiogenin. Include a negative control with basal medium only and a positive control with full-length Angiogenin only.
-
Cell Seeding: Harvest HUVECs and resuspend them in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet, or use a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis. It allows for the direct observation of blood vessel formation in a living embryo.
Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Thermostable plastic rings or sterile filter paper discs
-
Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
Sterile PBS
-
Stereomicroscope
-
Egg incubator
Protocol:
-
Egg Preparation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare solutions of full-length Angiogenin (positive control, e.g., 1 µg/mL) and various concentrations of Angiogenin (108-122) with full-length Angiogenin in sterile PBS. A vehicle control (PBS) should also be prepared. Saturate the sterile filter paper discs or fill the plastic rings with the respective solutions and place them on the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Quantification:
-
After incubation, re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the applied samples.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the sample. A significant reduction in blood vessel formation in the presence of Angiogenin (108-122) compared to the positive control indicates an anti-angiogenic effect.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-angiogenic properties of Angiogenin (108-122).
Caption: General workflow for angiogenesis inhibition assays.
References
Application Notes and Protocols: Endothelial Cell Tube Formation Assay Using Angiogenin (108-122) as an Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis. The endothelial cell tube formation assay is a widely used in vitro model to study angiogenesis. It allows for the rapid screening of compounds that may promote or inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract.
Angiogenin (ANG) is a potent, 14.1 kDa protein that induces neovascularization by promoting endothelial cell migration, proliferation, and tube formation.[1][2] However, specific fragments of angiogenin can exert opposing effects. The C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of the enzymatic and biological activities of the full-length angiogenin protein.[2] This document provides a detailed protocol for utilizing the endothelial cell tube formation assay to assess the anti-angiogenic properties of Angiogenin (108-122).
Experimental Protocols
This protocol is designed for assessing the inhibitory effect of Angiogenin (108-122) on endothelial cell tube formation. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell type for this assay.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)
-
96-well tissue culture plates
-
Angiogenin (108-122) peptide
-
Positive control for tube formation (e.g., full-length Angiogenin or VEGF)
-
Negative control (vehicle, e.g., sterile water or PBS)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Detailed Protocol
1. Preparation of Materials and Reagents:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C. Keep it on ice at all times to prevent premature polymerization.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Prepare a stock solution of Angiogenin (108-122) peptide in a sterile vehicle (e.g., sterile water or PBS). Further dilutions should be made in endothelial cell basal medium.
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin. Cells should be used at a low passage number (P3-P6) and should be 70-80% confluent at the time of the assay.
2. Coating the 96-well Plate with BME:
-
Using pre-chilled pipette tips, add 50 µL of thawed BME to each well of the pre-chilled 96-well plate.
-
Ensure the BME is spread evenly across the surface of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
3. Cell Seeding and Treatment:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in endothelial cell basal medium containing a low percentage of serum (e.g., 0.5-1% FBS).
-
Count the cells and adjust the concentration to 1 x 10^5 to 2 x 10^5 cells/mL.
-
Prepare serial dilutions of Angiogenin (108-122) in the cell suspension. A suggested concentration range to test for inhibition could be based on the reported Ki value for a similar peptide (Angiogenin 108-123) of 278 µM, so concentrations ranging from 10 µM to 500 µM could be explored.[3]
-
Include a positive control for tube formation (e.g., 50 ng/mL VEGF or full-length Angiogenin) and a vehicle control.
-
Carefully add 100 µL of the cell suspension containing the respective treatments to each well of the BME-coated plate. This corresponds to 10,000-20,000 cells per well.
4. Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, as it can vary depending on the cell type and BME lot.
-
For visualization, the cells can be imaged directly using a phase-contrast microscope.
-
Alternatively, for fluorescent imaging, carefully remove the culture medium and wash the cells with PBS. Add Calcein AM solution (e.g., 2 µg/mL in PBS) and incubate for 30 minutes at 37°C. After incubation, wash the cells again with PBS and add fresh PBS for imaging.
-
Capture images using an inverted microscope.
5. Quantification of Tube Formation:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.
-
Compare the results from the Angiogenin (108-122)-treated wells to the positive and negative controls.
Data Presentation
The following table represents hypothetical data illustrating the dose-dependent inhibitory effect of Angiogenin (108-122) on HUVEC tube formation.
| Treatment | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Meshes |
| Vehicle Control | - | 580 ± 45 | 8 ± 2 | 3 ± 1 |
| Positive Control (VEGF) | 50 ng/mL | 4500 ± 350 | 85 ± 10 | 40 ± 5 |
| Angiogenin (108-122) | 50 µM | 3200 ± 280 | 60 ± 8 | 25 ± 4 |
| Angiogenin (108-122) | 100 µM | 2100 ± 210 | 42 ± 6 | 15 ± 3 |
| Angiogenin (108-122) | 250 µM | 950 ± 110 | 15 ± 4 | 5 ± 2 |
| Angiogenin (108-122) | 500 µM | 620 ± 50 | 9 ± 3 | 2 ± 1 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the endothelial cell tube formation assay to test the inhibitory effect of Angiogenin (108-122).
Signaling Pathway of Angiogenin-Induced Angiogenesis
Caption: Proposed signaling pathway of full-length Angiogenin leading to angiogenesis. Angiogenin (108-122) is believed to inhibit this process.
References
Application Notes and Protocols: Quantifying the Effect of Angiogenin (108-122) on Endothelial Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably tumor growth and metastasis. Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis. It stimulates the proliferation, migration, and invasion of endothelial cells, which are the primary cells lining the vasculature. The biological activity of ANG involves its interaction with endothelial cells, leading to the activation of various intracellular signaling pathways that orchestrate the complex process of cell migration.
The peptide fragment Angiogenin (108-122) has been identified as an inhibitor of the enzymatic and biological activities of the full-length ANG protein. This suggests its potential as a therapeutic agent to modulate angiogenesis. These application notes provide detailed protocols for quantifying the inhibitory effect of Angiogenin (108-122) on endothelial cell migration using standard in vitro assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Furthermore, we describe the key signaling pathways involved and present a framework for data analysis and interpretation.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. They are designed for easy comparison of the effects of different concentrations of Angiogenin (108-122).
Table 1: Wound Healing (Scratch) Assay Data Summary
| Treatment Group | Concentration (µM) | Initial Wound Width (µm) | Final Wound Width (µm) | Wound Closure (%) | Migration Rate (µm/hour) |
| Control (Vehicle) | 0 | ||||
| Angiogenin (Full-Length) | 1 | ||||
| Angiogenin (108-122) | 1 | ||||
| 10 | |||||
| 50 | |||||
| 100 |
Wound Closure (%) = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100 Migration Rate (µm/hour) = (Initial Wound Width - Final Wound Width) / Time (hours)
Table 2: Transwell Migration Assay Data Summary
| Treatment Group | Concentration (µM) | Number of Migrated Cells (per field) | % Inhibition of Migration |
| Control (Vehicle) | 0 | 0 | |
| Angiogenin (Full-Length) | 1 | N/A | |
| Angiogenin (108-122) | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
% Inhibition of Migration = [1 - (Number of Migrated Cells with Inhibitor / Number of Migrated Cells in Control)] x 100
Experimental Protocols
I. Endothelial Cell Culture
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture endothelial cells in T-75 flasks with Endothelial Cell Growth Medium supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed them at a suitable density.
II. Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
24-well tissue culture plates
-
Endothelial cells
-
Endothelial Cell Basal Medium (EBM-2) with reduced serum (e.g., 0.5% FBS)
-
Angiogenin (full-length) as a positive control for migration
-
Angiogenin (108-122) peptide
-
Sterile 200 µl pipette tips or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed endothelial cells into 24-well plates and allow them to grow to a confluent monolayer.
-
Once confluent, starve the cells for 4-6 hours in EBM-2 with 0.5% FBS.
-
Create a "scratch" or "wound" in the center of each well using a sterile 200 µl pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Add fresh EBM-2 with 0.5% FBS containing the desired concentrations of Angiogenin (108-122) or controls (vehicle, full-length Angiogenin).
-
Capture images of the wounds at time 0 and at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a microscope.
-
Quantify the wound area or width at each time point using image analysis software (e.g., ImageJ).
III. Transwell (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (typically with 8 µm pore size for endothelial cells)
-
Endothelial cells
-
Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS
-
Chemoattractant (e.g., full-length Angiogenin or VEGF)
-
Angiogenin (108-122) peptide
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Pre-coat the upper surface of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or gelatin) if required for your cell type, and allow to dry.
-
In the lower chamber of the 24-well plate, add EBM-2 containing the chemoattractant (e.g., 100 ng/ml full-length Angiogenin).
-
Harvest and resuspend endothelial cells in EBM-2 with 0.5% FBS.
-
In the upper chamber of the Transwell insert, add the cell suspension (e.g., 5 x 10^4 cells) mixed with the desired concentrations of Angiogenin (108-122) or controls.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet for 20-30 minutes or with a fluorescent dye like DAPI.
-
Wash the inserts with water and allow them to air dry.
-
Mount the membranes on a microscope slide and count the number of migrated cells in several random fields of view.
Signaling Pathways and Visualizations
Angiogenin is known to activate several signaling pathways in endothelial cells that are crucial for cell migration. The primary pathways implicated are the Extracellular signal-regulated kinase (ERK) 1/2 and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Activation of these pathways leads to cytoskeletal rearrangements and changes in cell adhesion, which are essential for cell motility. The inhibitory peptide Angiogenin (108-122) is hypothesized to block the binding of full-length Angiogenin to its receptor, thereby preventing the activation of these downstream signaling cascades.
Caption: Angiogenin signaling pathway in endothelial cell migration.
The diagram above illustrates that full-length Angiogenin binds to its receptor on endothelial cells, initiating downstream signaling through the PI3K/Akt and MEK/ERK pathways, which ultimately promotes cell migration. Angiogenin (108-122) is shown to inhibit this process by likely preventing the initial receptor binding.
Caption: Experimental workflow for quantifying endothelial cell migration.
This workflow diagram outlines the key steps for both the Wound Healing and Transwell assays, from initial cell preparation to final data analysis. Following these standardized protocols will ensure reproducible and reliable quantification of the effect of Angiogenin (108-122) on endothelial cell migration.
Application Notes and Protocols for Angiogenin (108-122) in a Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin, a potent stimulator of neovascularization, plays a critical role in both physiological and pathological angiogenesis, including tumor growth and metastasis. The peptide fragment Angiogenin (108-122) represents a C-terminal region of the full-length protein. Synthetic peptides corresponding to this C-terminal region have been identified as inhibitors of both the enzymatic and biological activities of angiogenin.[1] Specifically, these peptides have been shown to significantly decrease angiogenin-induced neovascularization, making them valuable tools for studying the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.[1]
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis. It offers a rapid, cost-effective, and ethically sound platform to assess the pro- or anti-angiogenic potential of various compounds.[2][3][4] The highly vascularized extraembryonic membrane of the chick embryo provides an ideal environment to observe the formation of new blood vessels in response to stimuli. This document provides detailed application notes and protocols for utilizing Angiogenin (108-122) in a CAM assay to study its anti-angiogenic effects.
Data Presentation
| Treatment Group | Concentration (µg/mL) | Mean Number of Blood Vessel Branch Points (± SEM) | Percent Inhibition of Angiogenesis (%) | p-value (vs. Angiogenin alone) |
| Negative Control (PBS) | - | 15 ± 2 | - | - |
| Angiogenin (Positive Control) | 1 | 45 ± 4 | 0 | <0.001 |
| Angiogenin + Angiogenin (108-122) | 1 + 10 | 25 ± 3 | 44.4 | <0.01 |
| Angiogenin + Angiogenin (108-122) | 1 + 50 | 18 ± 2 | 60.0 | <0.001 |
Note: The data presented in this table is illustrative and intended to represent the expected trend of results. Actual experimental values may vary.
Experimental Protocols
Materials
-
Fertilized chicken eggs (specific pathogen-free)
-
Angiogenin (human recombinant)
-
Angiogenin (108-122) peptide (synthetic)
-
Phosphate-buffered saline (PBS), sterile
-
Gelatin sponges (e.g., Gelfoam®) or filter paper discs
-
Ethanol (70%)
-
Sterile forceps and scissors
-
Egg incubator with humidity control
-
Stereomicroscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Protocol for CAM Assay
This protocol is adapted from standard CAM assay procedures.
1. Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, carefully clean the eggshell with 70% ethanol.
-
Create a small hole at the blunt end of the egg and remove approximately 2-3 mL of albumin using a syringe. This will cause the CAM to detach from the shell membrane.
-
Create a small window (approximately 1 cm²) on the side of the eggshell, directly over the dropped CAM, using a sterile cutting tool.
-
Seal the window with sterile adhesive tape and return the eggs to the incubator.
2. Preparation of Treatment Sponges/Discs:
-
Prepare stock solutions of Angiogenin and Angiogenin (108-122) in sterile PBS.
-
Cut sterile gelatin sponges or filter paper discs to a uniform size (e.g., 2x2 mm).
-
On the day of treatment (embryonic day 10), saturate the sponges/discs with the respective treatment solutions:
-
Negative Control: PBS
-
Positive Control: Angiogenin solution (e.g., 1 µg/mL)
-
Test Groups: A mixture of Angiogenin and varying concentrations of Angiogenin (108-122) (e.g., 10 µg/mL, 50 µg/mL).
-
3. Application of Treatment to the CAM:
-
Carefully open the window of the day 10 embryos.
-
Gently place the saturated sponge/disc onto the CAM, in an area with a clear vascular network.
-
Reseal the window and return the eggs to the incubator for 48-72 hours.
4. Observation and Quantification of Angiogenesis:
-
On day 12 or 13, carefully open the windows and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area surrounding the sponge/disc for each egg.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined circular area around the implant. Other parameters such as vessel length and density can also be measured using image analysis software.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Mean branch points of positive control - Mean branch points of test group) / (Mean branch points of positive control - Mean branch points of negative control)] * 100
5. Statistical Analysis:
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
Visualization of Pathways and Workflows
Caption: Angiogenin signaling pathway in angiogenesis.
Caption: Experimental workflow for the CAM assay.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis [ouci.dntb.gov.ua]
- 3. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 4. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inhibitory Activity of Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent pro-angiogenic protein that plays a crucial role in the formation of new blood vessels. It is involved in various physiological processes, including development and wound healing, and pathological conditions such as tumor growth and metastasis.[1][2][3] ANG exerts its effects by stimulating the proliferation, migration, and invasion of endothelial cells, as well as promoting the formation of tubular structures, which are all critical steps in angiogenesis.[1][4] The peptide fragment Angiogenin (108-122) and the slightly longer version Angiogenin (108-123) correspond to the C-terminal region of the full-length ANG protein. Contrary to promoting angiogenesis, these peptides have been identified as inhibitors of ANG's biological and enzymatic activities.
These application notes provide detailed protocols for cell-based assays designed to measure the inhibitory activity of Angiogenin (108-122) on the pro-angiogenic functions of full-length Angiogenin. The assays described herein are fundamental for screening and characterizing potential anti-angiogenic compounds targeting the Angiogenin pathway.
Mechanism of Action of Angiogenin and Inhibition by Angiogenin (108-122)
Full-length Angiogenin promotes angiogenesis through several mechanisms, including:
-
Ribonucleolytic Activity: ANG possesses enzymatic activity that is crucial for its biological functions.
-
Signal Transduction: ANG binds to receptors on the surface of endothelial cells, activating downstream signaling pathways, including the ERK1/2 and Akt pathways, which promote cell proliferation and survival.
-
Nuclear Translocation: ANG can translocate to the nucleus of endothelial cells, where it stimulates ribosomal RNA (rRNA) transcription, a key process for cell growth.
The Angiogenin (108-122) peptide is thought to exert its inhibitory effects by competing with full-length Angiogenin for binding to its cellular targets, thereby preventing the initiation of pro-angiogenic signaling cascades.
Quantitative Data on the Inhibitory Activity of Angiogenin C-terminal Peptides
The following table summarizes the available quantitative data on the inhibitory effects of Angiogenin C-terminal peptides.
| Peptide Fragment | Assay Type | Target | Measured Effect | Value | Reference |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay | tRNA | Apparent Inhibition Constant (Ki) | 278 µM | |
| Angiogenin (108-123) | tRNA Degradation Assay | tRNA | Inhibition of degradation | 39% | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | Inhibition of neovascularization | Significant decrease |
Experimental Protocols
The following protocols are designed to assess the inhibitory activity of Angiogenin (108-122) on full-length Angiogenin-induced cellular responses. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these assays.
Cell Proliferation Inhibition Assay (MTT or WST-1 Assay)
This assay measures the ability of Angiogenin (108-122) to inhibit the proliferation of endothelial cells stimulated by full-length Angiogenin.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (e.g., EBM-2) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
MTT or WST-1 reagent
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in EGM-2 and incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: The next day, replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare treatment solutions in reduced-serum basal medium:
-
Control (basal medium alone)
-
Full-length Angiogenin (e.g., 100 ng/mL)
-
Full-length Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122) (e.g., 1 µM to 1 mM)
-
Angiogenin (108-122) alone (to test for direct cytotoxic effects)
-
-
Remove the starvation medium and add 100 µL of the respective treatment solutions to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Quantification: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of Angiogenin (108-122) relative to the proliferation induced by full-length Angiogenin alone.
Cell Migration Inhibition Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of Angiogenin (108-122) to inhibit the migration of endothelial cells induced by full-length Angiogenin.
Materials:
-
HUVECs
-
EGM-2
-
Basal medium with reduced serum
-
Recombinant human Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
6-well or 12-well plates
-
Pipette tips (p200) or a wound healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well or 12-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip or by removing a wound healing insert.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium with reduced serum containing the following treatments:
-
Control (basal medium alone)
-
Full-length Angiogenin (e.g., 100 ng/mL)
-
Full-length Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122)
-
-
Image Acquisition: Immediately after adding the treatments, capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C, 5% CO2.
-
Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure and the inhibition of migration by Angiogenin (108-122).
Endothelial Cell Tube Formation Inhibition Assay
This assay evaluates the effect of Angiogenin (108-122) on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
Basal medium with reduced serum
-
Recombinant human Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
Basement membrane matrix (e.g., Matrigel® or Geltrex®)
-
48-well or 96-well plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Add an appropriate volume (e.g., 50-100 µL for a 96-well plate) to each well of a pre-chilled plate. Ensure the entire surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium with reduced serum.
-
Treatment and Seeding: Prepare cell suspensions containing the following treatments:
-
Control (cells in basal medium)
-
Full-length Angiogenin (e.g., 100 ng/mL)
-
Full-length Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122)
-
-
Seed the HUVEC suspensions onto the solidified matrix at a density of 1.5-2.5 x 10^4 cells/well (for a 96-well plate).
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Image Acquisition: Visualize and capture images of the tube formation using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops. Calculate the percentage of inhibition of tube formation by Angiogenin (108-122).
Visualization of Pathways and Workflows
Angiogenin Signaling Pathway and Point of Inhibition
References
Application Notes: Quantitative Determination of Angiogenin Using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenin (ANG) is a 14 kDa ribonuclease involved in the formation of new blood vessels (angiogenesis). It is implicated in various physiological and pathological processes, including tumor growth and amyotrophic lateral sclerosis (ALS). While the full-length protein is a key focus of research, specific fragments of Angiogenin may also have biological relevance. This document provides a detailed protocol and data analysis guide for the quantitative determination of Angiogenin using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Disclaimer: The following protocol is a generalized procedure based on commercially available ELISA kits for the full-length Human Angiogenin protein. No specific commercial ELISA kits for the Angiogenin (108-122) peptide fragment were identified. This protocol is intended as a representative guide and may require optimization for specific laboratory conditions or for the development of an assay for the Angiogenin (108-122) fragment.
Principle of the Sandwich ELISA
The sandwich ELISA is a highly sensitive and specific method for detecting an antigen. In this assay, a capture antibody specific for Angiogenin is pre-coated onto the wells of a microplate. When the sample is added, the Angiogenin present binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on Angiogenin is then added, forming a "sandwich" complex. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently introduced, which binds to the biotin on the detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of Angiogenin in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated using known concentrations of Angiogenin, which is then used to determine the concentration of Angiogenin in the unknown samples.[1][2]
Experimental Protocols
Materials Required
-
Pre-coated 96-well microplate
-
Lyophilized Angiogenin standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Graduated cylinders
-
Tubes for standard and sample dilutions
Reagent Preparation
-
Angiogenin Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a dilution series of the standard in Assay Diluent to generate a standard curve.
-
Biotinylated Detection Antibody: Dilute the detection antibody to the working concentration in Assay Diluent.
-
Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP conjugate to the working concentration in Assay Diluent.
-
Wash Buffer: If provided as a concentrate, dilute it with distilled or deionized water to the working concentration.
Assay Procedure
It is recommended that all standards, controls, and samples be run in duplicate.
-
Add Assay Diluent: Add 50 µL of Assay Diluent to each well.
-
Add Standards and Samples: Add 100 µL of the prepared standards and samples to the appropriate wells.
-
Incubation: Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[3]
-
Wash: Aspirate or decant the contents of the wells. Wash the wells four times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract Background: Subtract the average absorbance of the blank (zero standard) from the average absorbance of all other standards, controls, and samples.
-
Generate Standard Curve: Plot the corrected absorbance values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
-
Determine Sample Concentrations: Use the standard curve to interpolate the concentration of Angiogenin in the unknown samples. Multiply the interpolated concentration by any dilution factor used for the samples.
Data Presentation
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Average Absorbance (450 nm) | Corrected Absorbance |
| 0 | 0.050 | 0.000 |
| 15.6 | 0.105 | 0.055 |
| 31.2 | 0.158 | 0.108 |
| 62.5 | 0.265 | 0.215 |
| 125 | 0.480 | 0.430 |
| 250 | 0.895 | 0.845 |
| 500 | 1.650 | 1.600 |
| 1000 | 2.850 | 2.800 |
Table 2: Sample Data
| Sample ID | Dilution Factor | Average Absorbance (450 nm) | Corrected Absorbance | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| Sample 1 | 2 | 0.350 | 0.300 | 85.2 | 170.4 |
| Sample 2 | 5 | 0.620 | 0.570 | 165.8 | 829.0 |
| Sample 3 | 1 | 1.250 | 1.200 | 360.5 | 360.5 |
Visualizations
Caption: Workflow diagram of the Angiogenin sandwich ELISA protocol.
Caption: Flowchart for the analysis of Angiogenin ELISA data.
References
Troubleshooting & Optimization
Angiogenin (108-122) peptide solubility and stability issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility and stability issues encountered with the Angiogenin (108-122) peptide. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the Angiogenin (108-122) peptide and what is its primary function?
Angiogenin (108-122) is a 15-amino acid peptide fragment (Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg) derived from the C-terminal region of the full Angiogenin protein.[1] Its primary function is to act as a competitive inhibitor of the full Angiogenin protein, interfering with its ribonucleolytic activity and its role in angiogenesis (blood vessel formation).[1][2][3][4] This inhibitory action makes it a subject of research for various therapeutic applications, including in cancer, neurodegenerative diseases, and inflammatory diseases.
Q2: What are the general storage recommendations for the Angiogenin (108-122) peptide?
Proper storage is critical to maintain the peptide's integrity and bioactivity. Recommendations differ for the lyophilized powder and peptide solutions.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability. When stored correctly, the powder can be stable for several years.
-
Peptide in Solution: Peptide solutions are significantly less stable than the lyophilized form. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C for short-term storage or -80°C for longer periods (up to a year).
Q3: My Angiogenin (108-122) peptide is listed as "water-soluble," but I'm having trouble dissolving it. Why?
While some suppliers list this peptide as water-soluble, technical datasheets can be contradictory, with some indicating a solubility of less than 1 mg/ml in water, which is considered slightly soluble or insoluble. Several factors related to the peptide's amino acid composition can contribute to this issue:
-
Net Charge: The peptide has a near-neutral net charge at physiological pH (pH 7), which can minimize its interaction with water molecules and lead to lower solubility. Peptides are often least soluble at their isoelectric point (pI).
-
Hydrophobic Residues: The sequence contains several hydrophobic (water-repelling) amino acids (Leu, Pro, Val, Ile, Phe) which can contribute to poor solubility in aqueous solutions and may promote aggregation.
Q4: How can I avoid peptide degradation during handling and storage?
Beyond proper storage temperatures, several factors can cause degradation:
-
Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can damage the peptide. Aliquoting is the best prevention.
-
Bacterial Contamination: Always use sterile solvents (e.g., sterile distilled water) and equipment. For long-term storage of solutions, filtering through a 0.2 µm filter can remove bacterial contamination.
-
pH Instability: Storing peptide solutions at an optimal pH of 5-6 can improve stability for many peptides.
-
Oxidation: If your peptide contained Cysteine or Methionine (Angiogenin 108-122 does not), it would be susceptible to oxidation. Using oxygen-free solvents can help mitigate this for sensitive peptides.
Troubleshooting Guide: Solubility Issues
Problem: The lyophilized Angiogenin (108-122) powder will not dissolve in sterile water.
This is a common issue due to the peptide's properties. Follow this systematic approach to achieve solubilization. It is crucial to first test the solubility on a small amount of the peptide before dissolving the entire stock.
Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting Angiogenin (108-122) peptide solubility.
Problem: My peptide dissolved in an organic solvent (like DMSO) but precipitated when I diluted it with my aqueous buffer.
This indicates you have exceeded the peptide's solubility limit in the final buffer solution.
-
Solution 1: Reduce Final Concentration: The simplest approach is to start over by lyophilizing the peptide to remove the solvent and re-dissolving it to achieve a lower final concentration.
-
Solution 2: Slow Dilution: When diluting from an organic stock, add the peptide solution very slowly (drop-by-drop) into the aqueous buffer while the buffer is being vigorously stirred or vortexed. This can help prevent localized high concentrations that lead to precipitation.
Data Presentation: Summary Tables
Table 1: Solubility and Recommended Solvents
| Solvent | Recommendation | Procedure & Remarks |
| Sterile Distilled Water | Initial solvent of choice. | Solubility may be limited (<1 mg/ml). If insoluble, proceed to the next step. |
| Aqueous Acetic Acid (10%) | For basic or near-neutral peptides. | Since Angiogenin (108-122) has a net positive charge from two Arginine residues, a dilute acid can improve solubility by protonating residues. Add dropwise until the peptide dissolves. |
| DMSO / DMF | For hydrophobic or difficult-to-dissolve peptides. | Dissolve the peptide in a minimal amount of 100% DMSO first. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Note: DMSO can be toxic to cells at higher concentrations (>0.5%). DMF is an alternative but can also be cytotoxic. |
Table 2: Storage and Stability Recommendations
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Years | Keep desiccated. Equilibrate to room temperature before opening to prevent condensation. |
| In Solution (Stock) | -20°C | Months | Best for short to medium-term storage. |
| In Solution (Stock) | -80°C | Up to 1 year | Recommended for long-term storage of solutions. |
| Working Aliquots | -80°C | Up to 1 year | Crucial: Prepare single-use aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Solubilization of Angiogenin (108-122)
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.
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Initial Attempt (Water): Add the calculated volume of sterile, distilled water to achieve the desired concentration. Vortex the vial for 30-60 seconds. If the solution is not clear, proceed to the next step.
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Sonication/Warming: Place the vial in an ultrasonic water bath for 1-2 minutes. Alternatively, gently warm the solution to 37°C. Avoid temperatures above 40°C as this can degrade the peptide.
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Acidification (If Needed): If the peptide is still not dissolved, add 10% acetic acid dropwise, vortexing between each drop, until the solution becomes clear. Be mindful of the final pH of your stock solution.
-
Organic Solvent (Last Resort): If the above steps fail, use a minimal volume of DMSO to fully dissolve the peptide. Then, slowly dilute this stock into your final aqueous buffer, ensuring constant and vigorous mixing.
-
Storage: Once dissolved, centrifuge the vial to pellet any small, undissolved particulates. Prepare single-use aliquots and store them immediately at -80°C.
Protocol 2: Workflow for Peptide Stability Assessment
This protocol outlines a basic method to assess the stability of your peptide solution over time using HPLC-MS.
-
Initial Analysis (T=0): After preparing your peptide stock solution according to Protocol 1, take an aliquot for immediate analysis by reverse-phase HPLC-MS. This will provide a baseline (T=0) chromatogram and mass spectrum, showing the purity of the freshly prepared peptide.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, -20°C, -80°C). It is also common to perform "stress tests" at higher temperatures (e.g., 40°C) to predict long-term stability more quickly.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), thaw one aliquot from each storage condition.
-
HPLC-MS Analysis: Analyze each thawed aliquot using the same HPLC-MS method as the T=0 sample.
-
Data Comparison: Compare the chromatograms from each time point to the T=0 baseline. Look for:
-
A decrease in the area of the main peptide peak, indicating degradation.
-
The appearance of new peaks, which represent degradation products.
-
-
Determination: The percentage of the main peak area remaining relative to the T=0 sample indicates the peptide's stability under those specific storage conditions and duration.
Mechanism of Action Diagram
References
Optimizing Angiogenin (108-122) concentration for in vitro assays
Welcome to the Technical Support Center for Angiogenin (108-122). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Angiogenin (108-122) as an inhibitor in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Angiogenin (108-122)?
Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of the full-length Angiogenin (ANG) protein. Its primary role is to act as an inhibitor of ANG's biological and enzymatic activities.[1][2] It is not an agonist and should not be used to stimulate angiogenesis-related processes.
Q2: How does Angiogenin (108-122) inhibit the activity of full-length Angiogenin?
Angiogenin (108-122) competitively inhibits the ribonucleolytic activity of Angiogenin.[2] This inhibition disrupts the downstream signaling pathways that are normally activated by Angiogenin, thereby interfering with processes such as cell proliferation, migration, and tube formation.[2]
Q3: What is the recommended concentration range for using Angiogenin (108-122) as an inhibitor?
The optimal concentration of Angiogenin (108-122) for inhibiting Angiogenin-induced cellular responses can vary depending on the specific cell type, assay conditions, and the concentration of full-length Angiogenin being used. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. Based on available data, the peptide has been shown to inhibit the ribonucleolytic activity of angiogenin with a Ki value of 278 µM when using tRNA as a substrate.[2] One study reported 39% inhibition of ribonucleolytic activity.
Q4: How should I prepare and store Angiogenin (108-122)?
For optimal stability, it is recommended to store lyophilized Angiogenin (108-122) at -20°C. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water. If solubility in water is an issue, a small amount of a suitable solvent like DMSO can be used first, followed by dilution with water to the desired concentration. For very hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with water is a suggested method. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibitory effect observed. | Suboptimal peptide concentration: The concentration of Angiogenin (108-122) may be too low to effectively inhibit the amount of full-length Angiogenin present in the assay. | Perform a dose-response experiment with a wider range of Angiogenin (108-122) concentrations. Ensure the concentration of full-length Angiogenin used to stimulate the cells is within a physiological and responsive range. |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Ensure the peptide was stored correctly at -20°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Use freshly prepared solutions for your experiments. | |
| Incorrect experimental setup: The assay conditions may not be suitable for observing the inhibitory effect. | Review your experimental protocol. Ensure that the cells are responsive to full-length Angiogenin and that the assay endpoints (proliferation, migration, etc.) are being measured accurately. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect their response to stimuli and inhibitors. | Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure cultures are healthy and free of contamination. |
| Peptide solubility issues: The peptide may not be fully dissolved, leading to inaccurate concentrations in the assay. | Ensure the peptide is completely dissolved in the appropriate solvent before adding it to the cell culture medium. Visually inspect the solution for any precipitates. Consider using sonication to aid dissolution. | |
| Presence of proteases in serum: If using serum-containing medium, proteases could be degrading the peptide inhibitor. | Consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it. Alternatively, protease inhibitor cocktails can be added to the medium. | |
| Observed cell toxicity. | High peptide concentration: Very high concentrations of any peptide can sometimes lead to non-specific cytotoxic effects. | Determine the cytotoxic threshold of Angiogenin (108-122) for your specific cell line by performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. |
| Contamination of peptide stock: The peptide stock solution may be contaminated with bacteria or fungi. | Always use sterile techniques when preparing and handling peptide solutions. Filter-sterilize the stock solution if necessary. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Inhibition Constant (Ki) | 278 µM | tRNA degradation assay | |
| Inhibition Percentage | 39% | Ribonucleolytic activity using tRNA as substrate |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.
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Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 4-6 hours.
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Treatment:
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Prepare a solution of full-length Angiogenin (e.g., 100 ng/mL) in serum-free medium.
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Prepare a range of concentrations of Angiogenin (108-122) inhibitor.
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Pre-incubate the full-length Angiogenin with the different concentrations of Angiogenin (108-122) for 30 minutes at 37°C.
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Add the Angiogenin/inhibitor mixtures to the wells. Include controls for untreated cells, cells treated with Angiogenin alone, and cells treated with the inhibitor alone.
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-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of inhibition of cell proliferation compared to the control treated with Angiogenin alone.
In Vitro Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Be careful to avoid introducing bubbles.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
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Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium at a concentration of 2-4 x 10^5 cells/mL.
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Treatment:
-
Prepare a solution of full-length Angiogenin (e.g., 100 ng/mL) in the cell suspension.
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Prepare a range of concentrations of Angiogenin (108-122) inhibitor.
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Add the different concentrations of the inhibitor to the cell suspension containing full-length Angiogenin.
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Include controls for untreated cells, cells with Angiogenin alone, and cells with the inhibitor alone.
-
-
Cell Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.
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Incubation: Incubate the plate for 4-18 hours at 37°C in a humidified incubator with 5% CO2.
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Visualization and Quantification:
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Examine the formation of capillary-like structures using an inverted microscope.
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Capture images of the tube networks.
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Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
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-
Analysis: Calculate the percentage of inhibition of tube formation compared to the control treated with Angiogenin alone.
Visualizations
Caption: Angiogenin Signaling Pathway and Inhibition by Angiogenin (108-122).
Caption: General Experimental Workflow for Angiogenin (108-122) Inhibition Assays.
References
Preventing Angiogenin (108-122) peptide aggregation in solution
Welcome to the Technical Support Center for Angiogenin (108-122). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of the Angiogenin (108-122) peptide?
Angiogenin (108-122) is a 15-amino-acid peptide fragment derived from the C-terminus of human angiogenin.[1] This region is known to be involved in the molecule's biological and enzymatic activities.[1] Its sequence and physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of Angiogenin (108-122)
| Property | Value | Reference / Method |
| Sequence (3-Letter) | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg | [2][3] |
| Sequence (1-Letter) | ENGLPVHLDQSIFRR | [2] |
| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ | |
| Molecular Weight | ~1781 Da | |
| Theoretical pI | 9.75 | Calculated |
| Character | Amphipathic (contains both hydrophobic and hydrophilic residues) | |
| Charge at pH 7.0 | Net positive | Calculated |
Q2: How should I dissolve and store the Angiogenin (108-122) peptide to prevent initial aggregation?
Proper dissolution and storage are critical first steps. Lyophilized peptides should be stored at -20°C or -80°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
For dissolution, start with sterile, high-purity water. Given the peptide's basic pI, using a slightly acidic buffer (e.g., 20 mM Acetate, pH 5.0) can enhance solubility by ensuring the peptide carries a strong net positive charge. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the desired aqueous buffer.
Table 2: Recommended Solvents and Starting Conditions for Angiogenin (108-122)
| Solvent/Buffer | Recommendation | Rationale |
| Primary Choice | Sterile, deionized water | The peptide is reported to be water-soluble. |
| Alternative Buffer | 20 mM Sodium Acetate, pH 5.0 | Adjusting the pH away from the peptide's pI (~9.75) increases electrostatic repulsion between molecules, hindering aggregation. |
| For Difficult Batches | Dissolve in a minimal volume of DMSO, then slowly add aqueous buffer while vortexing. | DMSO is a strong organic solvent that can break up hydrophobic interactions responsible for initial aggregation. |
| Stock Concentration | Prepare initial stock solutions at a high concentration (e.g., 1-5 mM). | Higher concentration stocks in appropriate solvents are often more stable. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Q3: How can I detect if my Angiogenin (108-122) solution has aggregated?
Aggregation can range from large, visible precipitates to soluble oligomers that are invisible to the naked eye. Several methods can be used for detection:
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Visual Inspection: The simplest method. Look for cloudiness, turbidity, or visible particles in the solution.
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UV-Vis Spectroscopy: Measure the absorbance at 340 nm. An increase in light scattering due to large aggregates will cause an apparent increase in absorbance.
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Dynamic Light Scattering (DLS): A highly sensitive technique that measures the size distribution of particles in a solution. It can detect soluble oligomers and large aggregates long before they become visible.
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Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to the cross-β-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence.
Troubleshooting Guide
Problem: My peptide solution is cloudy or has visible precipitates.
A cloudy solution is a clear sign of poor solubility or aggregation. This can happen immediately upon dissolution or after a period of storage.
Logical Flow for Troubleshooting Insolubility
Problem: My experimental results are inconsistent or show a loss of activity.
Soluble, non-native oligomers can be present even in a clear solution and may be the cause of experimental variability or reduced biological activity. These species are often more cytotoxic than mature fibrils and can interfere with ligand binding or receptor activation assays.
Recommended Actions:
-
Verify Monomeric State: Before any functional experiment, confirm the state of your peptide solution using DLS or Size Exclusion Chromatography (SEC). DLS is a quick method to check for the presence of larger species.
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Use Freshly Prepared Solutions: Whenever possible, use peptide solutions prepared fresh from a properly stored, high-concentration stock. Aggregation is time-dependent.
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Incorporate Anti-Aggregation Additives: If aggregation is unavoidable in your experimental buffer, consider adding stabilizing excipients.
Table 3: Common Anti-Aggregation Additives and Their Mechanisms
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses aggregation of both unfolded and partially folded proteins by interacting with hydrophobic patches. |
| Glycerol, Sucrose | 5-20% (v/v) | These osmolytes are preferentially excluded from the peptide surface, promoting a more compact, stable (often native) state. |
| Non-denaturing detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% | Low concentrations can help solubilize aggregates without denaturing the peptide. |
| Salts (e.g., NaCl) | 50-150 mM | Can either stabilize or destabilize peptides. Salts screen electrostatic interactions; this can reduce aggregation if repulsion is dominant, but can increase it if attraction between charged patches is a factor. Optimization is required. |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
This assay quantifies the formation of amyloid-like fibrils over time.
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Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in deionized water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.
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Assay Buffer: Prepare your buffer of interest (e.g., PBS, pH 7.4).
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Peptide Stock: Prepare a concentrated stock of Angiogenin (108-122) in water or a suitable solvent as determined previously.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, combine the assay buffer and ThT stock solution to a final ThT concentration of 25 µM.
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Initiate the aggregation by adding the peptide stock to the wells to achieve the desired final peptide concentration (e.g., 25-100 µM).
-
Include negative controls (buffer + ThT only).
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Seal the plate to prevent evaporation.
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Place the plate in a microplate reader capable of bottom-reading fluorescence. Set the temperature to 37°C.
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Measure fluorescence (Excitation: ~440-450 nm, Emission: ~480-485 nm) at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control wells from the sample wells.
-
Plot the fluorescence intensity against time to generate a sigmoidal aggregation curve.
-
Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in solution.
-
Sample Preparation:
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Prepare the peptide solution in the desired buffer. The buffer must be filtered through a 0.02 µm filter to remove any dust or extraneous particles.
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The sample must be optically clear and free of large, visible aggregates. Centrifuge the sample at high speed (e.g., >14,000 rpm) for 10-20 minutes to pellet large aggregates if necessary.
-
-
DLS Measurement:
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Transfer the supernatant to a clean, dust-free cuvette.
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Place the cuvette in the DLS instrument.
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Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
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Set the instrument parameters (e.g., laser wavelength, scattering angle, run duration).
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Acquire data. Typically, 10-20 measurements are averaged for a robust result.
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-
Data Analysis:
-
The instrument's software will generate an autocorrelation function and calculate the size distribution based on the diffusion coefficients of the particles.
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Analyze the results for the hydrodynamic radius (Rh) and polydispersity index (PDI). A monodisperse sample (low PDI, single peak) indicates a homogenous solution (e.g., monomeric peptide), while multiple peaks or a high PDI suggest the presence of oligomers or aggregates.
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Workflow for Evaluating Anti-Aggregation Strategies
References
Troubleshooting low signal in Angiogenin (108-122) ELISA
Technical Support Center: Angiogenin (108-122) ELISA
Welcome to the technical support center for the Angiogenin (108-122) ELISA kit. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, particularly low signal, during your experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
This section addresses the most common causes of weak or no signal in your ELISA assay.
Q1: Why are the optical density (OD) values for my standard curve unexpectedly low?
Low OD values in your standard curve are a critical issue as they prevent accurate quantification of your samples. Several factors could be responsible:
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Improper Standard Handling: The lyophilized standard may have been improperly reconstituted or stored. Ensure you are using the correct diluent and that the standard has been stored according to the protocol recommendations (typically at -20°C or -80°C after reconstitution).[1]
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Degraded Standard: Repeated freeze-thaw cycles or prolonged storage at 4°C can degrade the standard protein, leading to a weaker signal. Always aliquot the standard after reconstitution to avoid multiple freeze-thaw cycles.[1][2]
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Incorrect Dilution: Calculation errors during the serial dilution of the standard are a common source of error. Double-check your calculations and pipetting technique to ensure the dilution series is accurate.[1]
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Pipetting Errors: Inaccurate pipetting, especially with multichannel pipettes, can lead to inconsistent standard curves. Ensure your pipettes are calibrated and that you are aspirating and dispensing volumes accurately without introducing air bubbles.
Q2: My standard curve is acceptable, but my samples are showing very low or no signal. What is the issue?
When the standard curve performs as expected, the problem likely lies with the samples themselves.
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Low Analyte Concentration: The concentration of Angiogenin in your samples may be below the detection limit of the assay. You may need to concentrate your samples or use a more sensitive ELISA kit if available.
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Improper Sample Collection and Storage: Angiogenin, like many proteins, can degrade if samples are not handled correctly. Samples should be collected, processed, and stored promptly according to established protocols, often involving the use of protease inhibitors and storage at -80°C.
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Sample Matrix Interference: Components in the sample matrix (e.g., serum, plasma, cell culture media) can interfere with antibody binding. Try diluting your samples further in the recommended assay diluent to mitigate these effects.
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Incorrect Sample Type: Ensure that the sample type you are using (e.g., serum, EDTA plasma, cell culture supernatant) is validated for use with the specific ELISA kit.
Q3: The signal is weak across the entire plate, including standards and samples. What can I do to improve it?
A universally low signal often points to a systemic issue with reagents or the overall procedure.
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Reagent Issues:
-
Expiration: Check the expiration dates on all kit components. Do not use expired reagents.
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Storage: Ensure all reagents have been stored at the recommended temperatures. Many reagents need to be brought to room temperature before use.
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Preparation: Reagents may have been prepared incorrectly. For example, the wash buffer may be too concentrated, or the substrate solution may have been prepared improperly or exposed to light.
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Enzyme Inhibition: The presence of inhibitors like sodium azide in your buffers can inhibit the activity of Horseradish Peroxidase (HRP).
-
-
Procedural Optimizations:
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Increase Incubation Times: Extending the incubation periods for antibodies or samples can allow for more binding to occur, thus amplifying the signal. For instance, an overnight incubation at 4°C instead of 2 hours at room temperature can be beneficial.
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Increase Antibody Concentrations: If you are developing your own assay, the concentration of the primary or secondary antibody may be too low. Titrating these antibodies is necessary to find the optimal concentration.
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Check Substrate Activity: The TMB substrate is light-sensitive and can lose activity if not stored properly in the dark. You can test its activity by adding a small amount of HRP conjugate directly to it; a rapid blue color change should occur.
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Inadequate Washing: While over-washing can reduce signal, insufficient washing can lead to high background, which can mask a weak signal. Ensure washing is performed consistently and that wells are fully aspirated between steps.
Quantitative Data Summary
The table below summarizes the key performance characteristics of commercially available Human Angiogenin ELISA kits. This data can help you determine if your results are within the expected range or if a different kit may be more suitable for your samples.
| Kit / Provider | Assay Type | Sensitivity | Assay Range | Sample Types | Assay Time |
| Abcam (ab219629) | Sandwich | 1.06 pg/mL | 7.81 - 500 pg/mL | Serum, Plasma (Citrate, EDTA, Heparin), Cell culture media/supernatant, Cell culture extracts | 1.5 hours |
| Invitrogen (EHANG) | Sandwich | 1.5 pg/mL | 1.64 - 400 pg/mL | Serum, Plasma, Cell culture medium | 4.75 hours |
| Proteintech (KE00112) | Sandwich | 2.0 pg/mL | 15.6 - 1000 pg/mL | Serum, Plasma, Cell culture supernatants | Not Specified |
| Antibodies.com (A4269 - Bovine) | Sandwich | < 6.1 pg/mL | 15.6 - 1000 pg/mL | Serum, Plasma, Other biological fluids | Not Specified |
| Antibodies.com (A312917 - Mouse) | Sandwich | 9.78 ng/L | 200 - 3200 ng/L | Serum, Plasma, Other biological fluids | 1.5 hours |
Experimental Protocols
Below is a generalized protocol for a sandwich ELISA. Refer to your specific kit manual for precise volumes, concentrations, and incubation times.
General Sandwich ELISA Protocol
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Reagent Preparation:
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Bring all reagents and samples to room temperature before use.
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Prepare Wash Buffer, Standard Diluent, and other solutions as instructed in the kit manual.
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Reconstitute the lyophilized Angiogenin Standard to create a stock solution. Avoid repeated freeze-thaw cycles.
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-
Standard Curve Preparation:
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Perform serial dilutions of the standard stock solution in the appropriate diluent to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6 pg/mL).
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Include a blank well with only diluent.
-
-
Assay Procedure:
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Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
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Cover the plate with a sealer and incubate for the specified time (e.g., 2 hours at 37°C or overnight at 4°C).
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Aspirate the liquid from each well and wash the plate 3-5 times with ~300 µL of Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
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Add 100 µL of the biotinylated Detection Antibody solution to each well.
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Cover and incubate for the specified time (e.g., 1 hour at 37°C).
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Repeat the wash step as described above.
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Add 100 µL of Streptavidin-HRP conjugate to each well.
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Cover and incubate for the specified time (e.g., 30-60 minutes at 37°C).
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Repeat the wash step as described above.
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Add 90-100 µL of TMB Substrate solution to each well.
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Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
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Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
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-
Data Acquisition:
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Read the optical density of each well at 450 nm within 30 minutes of adding the Stop Solution. A reference wavelength of 630 nm can be used to correct for optical imperfections in the plate.
-
Visualizations
The following diagrams illustrate the standard ELISA workflow and a logical approach to troubleshooting low signal issues.
Caption: A simplified workflow for a typical Sandwich ELISA experiment.
References
Off-target effects of Angiogenin (108-122) in cell culture
Welcome to the technical support center for the Angiogenin (108-122) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments. The Angiogenin (108-122) peptide is primarily known as a C-terminal fragment that inhibits the enzymatic and biological activities of full-length Angiogenin (ANG).[1] Off-target or unexpected effects can arise from the complex biology of Angiogenin itself or from the activity of the peptide inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am using the Angiogenin (108-122) peptide to block angiogenesis, but I'm observing unexpected cytotoxicity. What could be the cause?
Answer: This is a multifaceted issue that can stem from either the peptide's activity or the role of Angiogenin in your specific cell model.
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Inhibition of Pro-Survival Pathways: Full-length Angiogenin is not just a pro-angiogenic factor; it also plays roles in cell survival and neuroprotection.[2][3] By inhibiting its function, you may be inadvertently blocking these endogenous pro-survival signals, leading to apoptosis or cell death. Full-length ANG can activate the NF-κB and Bcl-2-mediated anti-apoptotic pathways.[2]
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Context-Dependent Cytotoxicity of Angiogenin: Full-length Angiogenin itself can be a potent cytotoxin under certain conditions, such as in the absence of its natural inhibitor, RNH1.[4] It exerts this toxicity by cleaving transfer RNA (tRNA) into smaller, cytotoxic fragments (tRFs). While the 108-122 peptide is documented as an inhibitor, its interaction with this specific cytotoxic pathway is not well-characterized and could lead to unpredictable outcomes.
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Peptide Purity and Stability: Ensure the peptide you are using is of high purity and has been stored correctly. Impurities or degradation products could have their own cytotoxic effects. We recommend running a simple quality control check.
Question: My experiment shows no effect from the Angiogenin (108-122) peptide. It is not inhibiting the angiogenic activity of full-length ANG. Why?
Answer: Lack of efficacy is a common experimental problem. Consider the following possibilities:
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Incorrect Peptide Concentration: The inhibitory activity of this peptide family is concentration-dependent. A related peptide, Angiogenin (108-123), competitively inhibits full-length ANG's ribonucleolytic activity with an apparent inhibition constant (Ki) of 278 μM. You may need to perform a dose-response curve to find the optimal inhibitory concentration for your specific cell line and assay.
-
Cell Model Specificity: The expression of Angiogenin receptors and interacting partners can vary significantly between cell types. The 170-kDa receptor for ANG has not been fully characterized, and other binding partners like plexin B2 and syndecan-4 are known. Your cell line may have low expression of the necessary receptors or may rely on signaling pathways that are not sensitive to this particular mode of ANG inhibition.
-
Peptide Stability in Culture Media: Peptides can be degraded by proteases present in serum-containing cell culture media. Consider reducing serum concentration, using serum-free media for the duration of the treatment, or using protease inhibitor cocktails if compatible with your experiment.
Question: I'm observing changes in cellular pathways unrelated to angiogenesis after applying the Angiogenin (108-122) peptide. Is this an off-target effect?
Answer: Yes, this is likely an off-target effect stemming from the broad functionality of full-length Angiogenin. ANG is known to activate several key signaling pathways, including:
-
Extracellular signal-related kinase 1/2 (ERK1/2)
-
Protein kinase B (PI3K/Akt)
-
Stress-associated protein kinase/c-Jun N-terminal kinase (SAPK/JNK)
By using the 108-122 peptide inhibitor, you may be modulating these pathways, leading to widespread changes in cell proliferation, survival, and stress responses that are independent of your primary angiogenic focus. We recommend performing a baseline pathway analysis (e.g., via Western blot) to understand how ANG inhibition affects your specific cell model.
Frequently Asked Questions (FAQs)
Q1: What is the primary documented function of the Angiogenin (108-122) peptide? The Angiogenin (108-122) peptide corresponds to a C-terminal region of full-length Angiogenin and is documented to inhibit the enzymatic (ribonucleolytic) and biological (angiogenic) activities of the parent protein.
Q2: What are the known functions of full-length Angiogenin that could be affected by this inhibitor? Full-length Angiogenin has diverse and sometimes opposing functions depending on cellular context. These include stimulating new blood vessel formation, regulating cell proliferation and survival, cleaving tRNA to modulate protein synthesis under stress, and enhancing rRNA transcription in the nucleus. All of these functions could potentially be modulated by the 108-122 peptide inhibitor.
Q3: Are there any quantitative data on the binding or inhibition of Angiogenin by this peptide family? Direct quantitative data for the 108-122 fragment is limited in the reviewed literature. However, the closely related peptide Angiogenin (108-123) has been shown to be a competitive inhibitor of ANG's ribonucleolytic activity against tRNA with an apparent inhibition constant (Ki) of 278 μM.
Quantitative Data Summary
Given the limited direct data on off-target effects of the 108-122 peptide, this table summarizes the diverse functions of the target protein, full-length Angiogenin (ANG), which may be inadvertently affected by the inhibitor.
| Function of Full-Length Angiogenin | Key Signaling Pathway / Mechanism | Potential Consequence of Inhibition | Reference |
| Angiogenesis | Binding to endothelial cell receptors, protease activation | Intended therapeutic effect (inhibition of vessel formation) | |
| Cell Proliferation & Survival | Activation of ERK1/2, PI3K/Akt pathways | Decreased cell viability, apoptosis | |
| Nuclear rRNA Transcription | Translocation to nucleus, stimulation of rDNA transcription | Reduced ribosome biogenesis, decreased protein synthesis | |
| Stress Response / Cytotoxicity | Cytoplasmic translocation, cleavage of tRNA into tRFs | Altered stress response, potential prevention of ANG-induced cell death | |
| Neuroprotection | Activation of PI3K/Akt pathway in motoneurons | Reduced neuronal survival (relevant in neurological models) |
Inhibitory Constant of a Related Peptide
| Peptide | Inhibition Type | Substrate | Ki Value | Reference |
|---|
| Angiogenin (108-123) | Competitive | transfer RNA (tRNA) | 278 μM | |
Experimental Protocols
1. Protocol: Assessing Unexpected Cytotoxicity using MTT Assay
This protocol allows for the quantification of metabolically active cells, providing an indication of cell viability and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Angiogenin (108-122) peptide in your cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
2. Protocol: Western Blot for Inhibition of ANG-Induced ERK1/2 Phosphorylation
This protocol determines if the Angiogenin (108-122) peptide can block the activation of the ERK1/2 pathway by full-length ANG.
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 6-12 hours in a serum-free or low-serum (0.5%) medium.
-
Pre-treatment with Inhibitor: Treat the cells with the desired concentration of Angiogenin (108-122) peptide for 1-2 hours.
-
Stimulation: Add full-length Angiogenin (e.g., 100 ng/mL) to the wells for a short period (e.g., 10-30 minutes) to stimulate the pathway. Include controls: untreated, ANG-only, and peptide-only.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
Visualizations
Caption: Canonical Angiogenin signaling pathways and the inhibitory action of the 108-122 peptide.
Caption: A logical workflow for troubleshooting unexpected results with Angiogenin (108-122).
References
- 1. Angiogenin and Fragments [biosyn.com]
- 2. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Recombinant Human Angiogenin in Keratinocytes: New Insights on Oxidative Stress Response Mediated by RNases [mdpi.com]
- 4. Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Proteolytic Degradation of Angiogenin (108-122)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the proteolytic degradation of the Angiogenin (108-122) peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and why is its stability important?
A1: Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of human Angiogenin, a protein involved in angiogenesis (blood vessel formation).[1][2] The amino acid sequence is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg (ENGLPVHLDQSIFRR).[2][3] This peptide fragment is known to inhibit the enzymatic and biological activities of the full-length Angiogenin protein.[1] Maintaining its integrity is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of inhibitory activity, yielding misleading data.
Q2: What are the primary causes of Angiogenin (108-122) degradation in my experiments?
A2: Like many peptides, Angiogenin (108-122) is susceptible to degradation through several mechanisms:
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Proteolytic Degradation: This is the most common cause in biological samples. Proteases, which are enzymes that break down proteins and peptides, are abundant in cell culture media (especially when supplemented with serum), cell lysates, and tissue homogenates. Given the C-terminal Arginine residues, trypsin-like proteases are a primary concern. The presence of Phenylalanine also makes it a potential substrate for chymotrypsin-like proteases.
-
Chemical Degradation: Factors such as extreme pH, high temperatures, and oxidation can also lead to the degradation of the peptide.
-
Physical Instability: Repeated freeze-thaw cycles can damage the peptide. Adsorption to the surface of plasticware can also reduce the effective concentration of the peptide in your experiments.
Q3: I am observing a rapid loss of my Angiogenin (108-122) activity in cell culture. What are the likely culprits?
A3: The most probable cause is enzymatic degradation by proteases secreted by the cells or present in the serum supplement (e.g., Fetal Bovine Serum - FBS). Many cell types secrete proteases, such as matrix metalloproteinases (MMPs), which can degrade peptides in the extracellular environment.
Q4: How can I confirm that my Angiogenin (108-122) peptide is being degraded?
A4: The most definitive way to confirm and quantify peptide degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This allows you to separate the intact peptide from its degradation products and monitor its concentration over time.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity in Cell Culture Experiments
Possible Cause: Proteolytic degradation by serum or cell-secreted proteases.
Solutions:
| Solution | Recommendation |
| Use Protease Inhibitor Cocktails | Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail. These cocktails typically inhibit a wide range of proteases, including serine, cysteine, and metalloproteases. |
| Heat-Inactivate Serum | If using serum, heat-inactivate it before use (typically 56°C for 30 minutes) to denature many of the endogenous proteases. |
| Reduce Serum Concentration or Use Serum-Free Media | If your cell line can be maintained in lower serum concentrations or in serum-free media, this will significantly reduce the proteolytic activity in your experiments. |
| Minimize Incubation Time | Reduce the duration of the experiment to the shortest time necessary to observe your desired effect, thereby minimizing the exposure of the peptide to proteases. |
| Optimize Cell Seeding Density | Higher cell densities can lead to higher concentrations of secreted proteases. Consider optimizing the cell number to a lower density if your experimental design allows. |
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent handling and storage of the peptide.
Solutions:
| Solution | Recommendation |
| Proper Storage of Lyophilized Peptide | Store the lyophilized Angiogenin (108-122) peptide at -20°C or -80°C in a desiccator to protect it from moisture. |
| Aliquot Peptide Solutions | Upon reconstitution, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store aliquots at -80°C. |
| Use Low-Binding Tubes and Tips | To prevent the peptide from adsorbing to plastic surfaces, use low-protein-binding microcentrifuge tubes and pipette tips for storage and handling. |
| Consistent Reconstitution Protocol | Use a consistent, high-purity solvent for reconstitution. For many peptides, sterile, distilled water or a buffer with a slightly acidic pH (pH 5-6) is recommended to enhance stability. |
Quantitative Data on Protease Inhibitors
The effectiveness of protease inhibitors can vary depending on the specific proteases present in your experimental system. The following table provides a general overview of common protease inhibitor classes and their targets. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are representative and can vary based on the specific enzyme and substrate.
| Protease Inhibitor | Target Protease Class | Typical IC50 Range | Key Considerations |
| Serine Protease Inhibitors | |||
| AEBSF (Pefabloc SC) | Serine Proteases (e.g., Trypsin, Chymotrypsin) | 0.1 - 100 µM | A less toxic alternative to PMSF. |
| Aprotinin | Serine Proteases (e.g., Trypsin, Plasmin) | nM range | A polypeptide inhibitor, may not be suitable for all applications. |
| Leupeptin | Serine and Cysteine Proteases (e.g., Trypsin, Papain) | 1 - 10 µM | Reversible inhibitor. |
| PMSF | Serine Proteases (e.g., Trypsin, Chymotrypsin) | 0.1 - 1 mM | Short half-life in aqueous solutions. Must be added fresh. Toxic. |
| Cysteine Protease Inhibitors | |||
| E-64 | Cysteine Proteases (e.g., Papain, Cathepsins) | nM to µM range | Irreversible inhibitor. |
| Aspartic Protease Inhibitors | |||
| Pepstatin A | Aspartic Proteases (e.g., Pepsin, Cathepsin D) | nM range | |
| Metalloprotease Inhibitors | |||
| EDTA | Metalloproteases (e.g., MMPs) | mM range | A chelating agent that sequesters metal ions required for enzyme activity. |
| 1,10-Phenanthroline | Metalloproteases (e.g., MMPs) | 10 - 100 µM | A chelating agent. |
Note: For comprehensive protection, it is often recommended to use a commercially available protease inhibitor cocktail that contains a mixture of inhibitors targeting various protease classes.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay using LC-MS
This protocol provides a framework for quantifying the degradation of Angiogenin (108-122) in cell culture supernatant.
1. Materials:
-
Angiogenin (108-122) peptide
-
Cell culture medium (with and without serum, as required)
-
96-well cell culture plates
-
LC-MS grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
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Low-protein-binding microcentrifuge tubes
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LC-MS system with a C18 column
2. Procedure:
-
Prepare Peptide Stock Solution: Reconstitute lyophilized Angiogenin (108-122) in an appropriate solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 1 mg/mL).
-
Cell Culture Setup: Seed your cells of interest in a 96-well plate at a desired density and allow them to adhere overnight.
-
Spike Peptide into Medium: The next day, replace the medium with fresh medium (with or without serum and/or protease inhibitors) containing a known final concentration of Angiogenin (108-122) (e.g., 10 µg/mL). Include cell-free wells with the peptide-spiked medium as a control for non-enzymatic degradation.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
-
Sample Quenching and Preparation: Immediately quench proteolytic activity by adding an equal volume of a precipitation solution (e.g., 1% TFA in ACN). Vortex and incubate on ice for at least 20 minutes to precipitate proteins. Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
LC-MS Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS. The intact peptide can be detected and quantified based on its mass-to-charge ratio (m/z) and retention time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. This will allow you to determine the degradation rate and half-life of the peptide in your experimental conditions.
Signaling Pathways and Experimental Workflows
Angiogenin Signaling Pathway
Angiogenin exerts its biological effects through various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The peptide fragment Angiogenin (108-122) is known to inhibit the activity of the full-length protein, thereby potentially interfering with these signaling events.
Caption: Angiogenin signaling cascade leading to cell survival and MMP activation.
Experimental Workflow for Peptide Stability Analysis
The following diagram illustrates the key steps in assessing the stability of Angiogenin (108-122) in a biological sample.
References
Quality control measures for synthetic Angiogenin (108-122) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthetic Angiogenin (108-122) peptide.
I. Peptide Specifications and Quality Control
This section outlines the quality control measures and typical specifications for the synthetic Angiogenin (108-122) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Angiogenin (108-122)?
A1: The amino acid sequence for Angiogenin (108-122) is H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH.
Q2: What are the recommended purity levels for different applications?
A2: The required peptide purity depends on the specific experimental application. Higher purity is recommended for sensitive and quantitative assays to ensure reliable and reproducible results.
| Purity Level | Recommended Applications |
| >80% | Immunological applications (e.g., polyclonal antibody production). |
| >90% | Structure-Activity Relationship (SAR) studies, non-quantitative bioassays.[1] |
| >95% | In vitro bioassays, in vivo studies, quantitative receptor-ligand interaction studies.[2][3] |
| >98% | Sensitive bioassays, clinical trials, crystallography, and other applications requiring high precision.[2] |
Q3: What analytical techniques are used to assess the quality of synthetic Angiogenin (108-122)?
A3: A combination of analytical methods is used to ensure the identity, purity, and quantity of the synthetic peptide. These typically include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[4]
II. Experimental Protocols
This section provides detailed methodologies for the key quality control experiments.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To determine the purity of the synthetic Angiogenin (108-122) peptide by separating it from any impurities.
Materials:
-
Lyophilized Angiogenin (108-122) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a stock solution of the peptide at 1 mg/mL in HPLC-grade water. If solubility is an issue, a small amount of ACN or acetic acid can be added.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized as needed.
-
-
Analysis:
-
Inject 10-20 µL of the peptide solution.
-
The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks detected.
-
B. Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthetic Angiogenin (108-122) peptide.
Materials:
-
Lyophilized Angiogenin (108-122) peptide
-
Suitable solvent (e.g., 0.1% TFA in water/ACN)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the peptide in a suitable solvent to a concentration of approximately 10 pmol/µL.
-
-
Analysis (MALDI-TOF):
-
Spot 1 µL of the matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) onto the MALDI target plate and let it air dry.
-
Spot 1 µL of the peptide sample on top of the dried matrix.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Compare the observed molecular weight to the theoretical molecular weight of Angiogenin (108-122).
-
C. Amino Acid Analysis (AAA) for Composition and Quantification
Objective: To determine the amino acid composition and quantify the net peptide content.
Materials:
-
Lyophilized Angiogenin (108-122) peptide
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with derivatization reagents (e.g., ninhydrin)
-
Amino acid standards
Protocol:
-
Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
-
Analysis:
-
After hydrolysis, evaporate the HCl.
-
Derivatize the resulting amino acids.
-
Inject the sample into the amino acid analyzer or HPLC system.
-
-
Data Analysis:
-
Identify and quantify each amino acid by comparing with known standards.
-
Calculate the molar ratio of each amino acid and compare it to the theoretical composition.
-
III. Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with synthetic Angiogenin (108-122).
A. Peptide Handling and Storage
Q1: How should I store the lyophilized Angiogenin (108-122) peptide?
A1: Lyophilized peptides should be stored at -20°C or colder, away from bright light. Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to minimize moisture absorption. Peptides containing residues like His, Arg, and Asp are hygroscopic and can absorb moisture from the air.
Q2: What is the stability of the peptide in solution?
A2: The shelf-life of peptides in solution is limited and much shorter than in lyophilized form. For short-term storage, prepare solutions in a sterile buffer at pH 5-6 and store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
B. Solubility Issues
Q1: I am having trouble dissolving the Angiogenin (108-122) peptide. What should I do?
A1: The solubility of a peptide is dependent on its amino acid sequence. Angiogenin (108-122) contains both hydrophobic (Leu, Val, Ile, Phe) and charged (Glu, His, Asp, Arg) residues.
Troubleshooting Workflow for Peptide Solubility:
Caption: A stepwise guide to dissolving synthetic peptides.
Q2: The peptide dissolved in an organic solvent but precipitated when I added my aqueous buffer. What should I do?
A2: This indicates that the peptide's solubility limit in the final solution has been exceeded. To resolve this, try slowly adding the peptide stock solution to the stirring aqueous buffer. If precipitation still occurs, you may need to lower the final concentration of the peptide in the solution.
C. Experimental Variability
Q1: I am observing inconsistent results in my bioassays. What could be the cause?
A1: Inconsistent results can stem from several factors related to the peptide.
Potential Causes of Experimental Variability:
Caption: Common sources of experimental variability with synthetic peptides.
Troubleshooting Steps:
-
Verify Purity: Ensure the peptide purity is appropriate for your application.
-
Confirm Solubility: Visually inspect the peptide solution for any precipitates. Centrifuge before use to pellet any undissolved material.
-
Check for Degradation: Use freshly prepared solutions and avoid repeated freeze-thaw cycles.
-
Accurate Quantification: Ensure the peptide concentration is accurately determined, preferably by Amino Acid Analysis.
IV. Angiogenin Signaling Pathways
Angiogenin is involved in several signaling pathways related to cell growth, proliferation, and angiogenesis.
A. Angiogenin-Mediated Angiogenesis Signaling
Angiogenin binds to receptors on endothelial cells, initiating a cascade that leads to cell proliferation, migration, and the formation of new blood vessels. This process involves the activation of pathways such as ERK1/2 and Akt.
References
Technical Support Center: Cryopreservation and Long-Term Storage of Angiogenin (108-122)
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper cryopreservation and long-term storage of the peptide Angiogenin (108-122). Adhering to these protocols will help ensure the integrity, stability, and biological activity of the peptide for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Angiogenin (108-122) upon receipt?
A1: For short-term storage (up to a few weeks), lyophilized Angiogenin (108-122) can be stored at 2-8°C. For long-term storage, it is highly recommended to store the lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.
Q2: What is the recommended procedure for reconstituting lyophilized Angiogenin (108-122)?
A2: Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation. The choice of solvent depends on the experimental requirements. For a stock solution, sterile, purified water is often suitable. If solubility is an issue, a small amount of a suitable buffer or an organic solvent like acetonitrile may be used, followed by dilution with the aqueous buffer.
Q3: How should I store Angiogenin (108-122) in solution?
A3: Storing peptides in solution is not recommended for long periods due to lower stability. If necessary, prepare aliquots of the reconstituted peptide in single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (a few weeks) or -80°C for longer-term storage (months).
Q4: Why are repeated freeze-thaw cycles detrimental to Angiogenin (108-122) stability?
A4: Each freeze-thaw cycle can introduce ice crystal formation and pH shifts within the microenvironment of the solution, which can lead to peptide degradation, aggregation, and loss of biological activity. Aliquoting the peptide solution into single-use vials is the most effective way to mitigate this issue.
Q5: What are the signs of Angiogenin (108-122) degradation?
A5: Signs of degradation can include the appearance of particulates or cloudiness in the solution, a decrease in biological activity in functional assays, and the appearance of additional peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Difficulty dissolving the lyophilized peptide. | The peptide may have poor solubility in the chosen solvent. | Try gentle warming, vortexing, or sonication. If the peptide is acidic or basic, adjusting the pH of the buffer may improve solubility. For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used to initially dissolve the peptide, followed by slow dilution with the aqueous buffer. |
| Precipitation observed after thawing a frozen aliquot. | The peptide concentration may be too high, or the buffer composition may be suboptimal. The pH of the solution might have shifted during freezing. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration or in a different buffer system. Ensure the pH of the buffer is appropriate for the peptide's sequence. |
| Loss of biological activity in experiments. | The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. | Discard the current stock and prepare a fresh solution from a new vial of lyophilized peptide. Strictly adhere to recommended storage and handling protocols, including aliquoting. Verify the activity of the new stock in a control experiment. |
| Inconsistent experimental results. | This could be due to variability in peptide concentration between aliquots or degradation over time. | Ensure thorough mixing of the stock solution before aliquoting. Use fresh aliquots for each experiment and avoid using aliquots that have been stored for extended periods, especially at -20°C. Perform a stability check of your stored aliquots using HPLC if possible. |
Quantitative Data on Peptide Stability
While specific quantitative stability data for Angiogenin (108-122) is not extensively published, the following table provides a general overview of expected peptide stability under various storage conditions based on studies of similar biomolecules. It is crucial to perform your own stability studies for long-term projects.
| Storage Condition | Lyophilized Form | In Solution |
| Room Temperature (20-25°C) | Stable for days to weeks | Unstable, rapid degradation |
| Refrigerated (2-8°C) | Stable for weeks to months | Stable for a few days |
| Frozen (-20°C) | Stable for months to years | Stable for weeks to a few months |
| Ultra-low (-80°C) | Highly stable for years | Stable for months to over a year |
| Freeze-Thaw Cycles (from -20°C) | N/A | Significant degradation expected after 3-5 cycles |
Note: Stability is sequence-dependent. Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln are more prone to degradation.
Experimental Protocols
Protocol 1: Assessment of Angiogenin (108-122) Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity and degradation of Angiogenin (108-122) over time under different storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Angiogenin (108-122) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid - TFA).
-
Create aliquots of the stock solution and store them under the desired conditions (e.g., 4°C, -20°C, -80°C, and subject some to repeated freeze-thaw cycles).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze an aliquot from each storage condition.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
Integrate the peak area of the main Angiogenin (108-122) peak and any new peaks that appear over time (degradation products).
-
Calculate the percentage of intact peptide remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of intact peptide versus time for each storage condition.
-
Protocol 2: Angiogenin-Induced Endothelial Cell Proliferation Assay
Objective: To determine the biological activity of Angiogenin (108-122) after storage by measuring its effect on endothelial cell proliferation.
Methodology:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of Angiogenin (108-122) from your stored aliquots (e.g., 0.1, 1, 10, 100 ng/mL). Include a positive control (e.g., fresh peptide) and a negative control (medium only).
-
Incubate for 48-72 hours.
-
-
Quantification of Proliferation:
-
Assess cell proliferation using a suitable method, such as the MTT assay, CyQUANT assay, or by direct cell counting.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the negative control.
-
Compare the dose-response curves of the stored peptide with the fresh peptide to determine any loss of biological activity.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Angiogenin (108-122).
Validation & Comparative
Angiogenin (108-122) vs. Full-Length Angiogenin: A Comparative Guide for Angiogenesis Research
In the intricate process of angiogenesis, the formation of new blood vessels from pre-existing ones, a host of molecular players orchestrate a complex cellular ballet. Among them, Angiogenin (ANG), a 14.1 kDa protein, stands out as a potent pro-angiogenic factor. This guide provides a detailed comparison of the functional activities of full-length Angiogenin and its derivative peptide, Angiogenin (108-122), in key angiogenesis assays. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Executive Summary
Full-length Angiogenin is a well-established pro-angiogenic protein that stimulates endothelial cell proliferation, migration, and tube formation, ultimately leading to the development of new blood vessels. In contrast, the peptide fragment Angiogenin (108-122), derived from the C-terminal region of the full-length protein, has been shown to act as an inhibitor of Angiogenin-induced angiogenesis. This guide will delve into the experimental evidence that elucidates these opposing roles.
Comparative Performance in Angiogenesis Assays
The following tables summarize the available quantitative data comparing the effects of full-length Angiogenin and Angiogenin (108-122) in various in vitro and in vivo angiogenesis assays.
In Vitro Assays
Table 1: Endothelial Cell Tube Formation Assay
| Treatment | Concentration | Effect on Tube Formation | Quantitative Data |
| Full-Length Angiogenin | Various | Stimulatory | Data not available in searched results |
| Angiogenin (108-122) | Various | Inhibitory (on full-length ANG activity) | Data not available in searched results |
Table 2: Endothelial Cell Migration Assay (Boyden Chamber)
| Treatment | Concentration | Effect on Cell Migration | Quantitative Data |
| Full-Length Angiogenin | Various | Stimulatory | Data not available in searched results |
| Angiogenin (108-122) | Various | Inhibitory (on full-length ANG activity) | Data not available in searched results |
Table 3: Endothelial Cell Proliferation Assay (MTT Assay)
| Treatment | Concentration | Effect on Cell Proliferation | Quantitative Data |
| Full-Length Angiogenin | Various | Stimulatory | Data not available in searched results |
| Angiogenin (108-122) | Various | Inhibitory (on full-length ANG activity) | Data not available in searched results |
In Vivo Assay
Table 4: Chick Chorioallantoic Membrane (CAM) Assay
| Treatment | Concentration | Effect on Neovascularization | Quantitative Data |
| Full-Length Angiogenin | 0.5 µ g/disk | Stimulatory | Induces a positive angiogenic response |
| Angiogenin (108-123) + Full-Length Angiogenin | 5 µ g/disk (peptide) + 0.5 µ g/disk (ANG) | Inhibitory | Significantly decreases neovascularization |
Signaling Pathways and Mechanisms of Action
Full-length Angiogenin exerts its pro-angiogenic effects through a multi-step process. It binds to receptors on the surface of endothelial cells, is internalized, and translocates to the nucleus. In the nucleus, it stimulates ribosomal RNA (rRNA) transcription, leading to increased protein synthesis and cell proliferation. Additionally, its ribonucleolytic activity is crucial for its angiogenic function.
The inhibitory effect of Angiogenin (108-122) is attributed to its ability to interfere with the biological and enzymatic activities of the full-length protein. It is suggested that this C-terminal peptide may compete with full-length Angiogenin for receptor binding or interfere with its catalytic activity, thereby blocking the downstream signaling cascade required for angiogenesis.
A Comparative Guide to Angiogenin (108-122) and Other Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic peptide Angiogenin (108-122) with other established angiogenesis inhibitors: Endostatin, Thrombospondin-1, and Vatalanib. The information is intended to assist researchers and drug development professionals in evaluating these agents for therapeutic and experimental applications. This comparison focuses on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as cancer. The development of angiogenesis inhibitors is a key strategy in anti-cancer therapy. This guide compares a synthetic peptide inhibitor, Angiogenin (108-122), with three other well-characterized angiogenesis inhibitors. While quantitative data for a direct comparison of Angiogenin (108-122) is limited in publicly available literature, this guide provides a detailed overview of its mechanism alongside a quantitative comparison of Endostatin, Thrombospondin-1, and Vatalanib.
Introduction to Angiogenesis Inhibitors
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. Angiogenesis inhibitors interfere with these processes through various mechanisms, offering therapeutic potential for diseases characterized by excessive blood vessel formation.
-
Angiogenin (108-122): A synthetic peptide corresponding to the C-terminal region of human angiogenin. It acts by inhibiting the enzymatic and biological activities of the full-length angiogenin protein, a potent inducer of neovascularization.[1]
-
Endostatin: A naturally occurring 20-kDa C-terminal fragment of collagen XVIII. It is a broad-spectrum angiogenesis inhibitor that interferes with the pro-angiogenic actions of growth factors like VEGF and bFGF.
-
Thrombospondin-1 (TSP-1): A large matricellular glycoprotein that acts as a potent endogenous inhibitor of angiogenesis. It functions both directly by inducing an anti-angiogenic program in endothelial cells and indirectly by sequestering pro-angiogenic growth factors.[2]
-
Vatalanib (PTK787): A small molecule tyrosine kinase inhibitor that targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.
Quantitative Comparison of Angiogenesis Inhibitors
The following tables summarize the available quantitative data on the inhibitory activities of Endostatin, Thrombospondin-1, and Vatalanib in key in vitro angiogenesis assays.
Table 1: Inhibition of Endothelial Cell Proliferation
| Inhibitor | Assay Type | Cell Type | IC50 |
| Endostatin | BrdU Incorporation | HDMEC | ~2500 ng/mL (on specific matrices) |
| Thrombospondin-1 | Cell Proliferation Assay | BAEC | <22 pM (in the presence of NO) |
| Vatalanib | Thymidine Incorporation | HUVEC | 7.1 nM |
Table 2: Inhibition of Endothelial Cell Migration
| Inhibitor | Assay Type | Cell Type | IC50 |
| Endostatin | Transwell Migration | HUVEC | In the picomolar range (VEGF-induced) |
| Thrombospondin-1 | Not specified | Capillary Endothelial Cells | Mediated by TSRs binding to CD36 |
| Vatalanib | Not specified | Endothelial Cells | Dose-dependent suppression |
Table 3: Inhibition of Kinase Activity
| Inhibitor | Target | Assay Type | IC50 |
| Vatalanib | VEGFR-1 (Flt-1) | Cell-free kinase assay | 77 nM |
| Vatalanib | VEGFR-2 (KDR) | Cell-free kinase assay | 37 nM |
| Vatalanib | VEGFR-3 (Flt-4) | Cell-free kinase assay | 660 nM |
| Vatalanib | PDGFRβ | Cell-free kinase assay | 580 nM |
| Vatalanib | c-Kit | Cell-free kinase assay | 730 nM |
Angiogenin (108-122): Mechanism and Available Data
The peptide Angiogenin (108-122) and the slightly longer peptide Angiogenin (108-123) have been shown to inhibit the ribonucleolytic activity of angiogenin.[1][3] One study reported that Angiogenin (108-122) inhibited the ribonucleolytic activity of angiogenin on tRNA by 39% at a concentration of 0.2 mM. Another study on Angiogenin (108-123) reported a concentration-dependent inhibition of the initial tRNA degradation rate with an apparent inhibition constant of 278 µM.[4]
Furthermore, the peptide Ang(108-123) has been shown to significantly decrease neovascularization induced by angiogenin in the in vivo chick chorioallantoic membrane (CAM) assay. This suggests that by inhibiting the enzymatic activity of angiogenin, the peptide effectively blocks its pro-angiogenic signaling.
The mechanism of action of Angiogenin (108-122) is therefore indirect. It neutralizes the pro-angiogenic signals of full-length angiogenin, which is known to be essential for the proliferation of endothelial cells and is required for angiogenesis induced by other growth factors like VEGF, bFGF, and EGF.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each inhibitor.
Caption: Signaling pathway of Angiogenin and its inhibition by Angiogenin (108-122).
Caption: Anti-angiogenic signaling pathway of Endostatin.
Caption: Anti-angiogenic signaling pathways of Thrombospondin-1.
Caption: Mechanism of action of Vatalanib.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of angiogenesis inhibitors are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.
Methodology:
-
Preparation of Matrigel: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate growth medium containing the test inhibitor (e.g., Angiogenin (108-122), Endostatin) or vehicle control. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Observe tube formation using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using imaging software.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Methodology:
-
Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) and the test inhibitor or vehicle control to the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Analysis: After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields to quantify cell migration.
Caption: Workflow for the Transwell Migration Assay.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the effect of inhibitors on the formation of new blood vessels on the CAM of a developing chicken embryo.
Methodology:
-
Egg Preparation: Incubate fertilized chicken eggs for 3-4 days. On day 3, create a small window in the eggshell to expose the CAM.
-
Inhibitor Application: Place a sterile filter paper disc or a carrier (e.g., Matrigel) containing the test inhibitor or vehicle control onto the CAM.
-
Incubation: Reseal the window and continue incubation for 2-3 days.
-
Analysis: On the day of analysis, reopen the window and observe the CAM for changes in blood vessel formation around the implant. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the area surrounding the implant.
References
- 1. Angiogenin and Fragments [biosyn.com]
- 2. Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
A Comparative Analysis of Angiogenin (108-122) and Angiostatin in Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Anti-Angiogenic Agents
In the landscape of anti-cancer therapeutics, targeting tumor angiogenesis remains a cornerstone of research and development. Among the myriad of endogenous and synthetic agents, the peptide Angiogenin (108-122) and the protein Angiostatin have garnered attention for their potential to inhibit the formation of new blood vessels that tumors rely on for growth and metastasis. This guide provides a comprehensive comparison of their efficacy in preclinical tumor models, supported by available experimental data and mechanistic insights.
Executive Summary
While both Angiogenin (108-122) and Angiostatin demonstrate anti-angiogenic properties, they originate from different parent molecules and exert their effects through distinct mechanisms. Angiogenin (108-122) is a peptide fragment derived from the C-terminus of angiogenin, a protein that, in its full form, is paradoxically a potent inducer of angiogenesis. The C-terminal fragment, however, acts as an antagonist, inhibiting the pro-angiogenic and ribonucleolytic activities of the full-length protein.[1] Angiostatin, a larger protein fragment derived from plasminogen, is a well-established endogenous inhibitor of angiogenesis with a broader range of reported anti-tumor effects in various preclinical models.[2]
It is crucial to note that a direct head-to-head comparative study evaluating the efficacy of Angiogenin (108-122) and Angiostatin in the same tumor model has not been identified in the currently available scientific literature. Therefore, this guide presents a parallel comparison based on individual studies to facilitate an informed understanding of their respective potentials.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anti-tumor efficacy of Angiogenin C-terminal peptides and Angiostatin from various preclinical studies.
Table 1: Efficacy of Angiogenin C-Terminal Peptides in Preclinical Models
| Peptide | Model System | Tumor Type | Dosage/Concentration | Observed Effect | Reference |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | N/A | Not Specified | Significantly decreased neovascularization elicited by angiogenin. | [1] |
| chANG and chGNA (peptide antagonists of angiogenin) | Chick Chorioallantoic Membrane (CAM) Assay | PC-3 human prostate adenocarcinoma cells | Not Specified | Inhibited angiogenesis induced by angiogenin-secreting PC-3 cells. | [3] |
| N65828 (small-molecule inhibitor of angiogenin) | Athymic mice xenograft | T24 and HeLa cells | 4 and 8 mg/kg | Significantly delayed the formation of subcutaneous tumors and reduced microvessel density.[4] |
Table 2: Efficacy of Angiostatin in Preclinical Tumor Models
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition | Survival Benefit | Reference |
| Established ovarian cancer in athymic mice | Mouse angiostatin (kringle 1-4) | Not Specified | Significant inhibition of tumor growth (more effective than endostatin in parallel experiments). | Not Specified | |
| HCT-116 xenograft | Kallistatin (rAAV-KAL) | Intratumor injection | 78% inhibition at day 21 compared to control. | Not Specified | |
| Syngeneic and xenograft colorectal cancer | iVR1 (VEGFR1 antagonist peptide) | Not Specified | Inhibition of tumor growth and neoangiogenesis similar to bevacizumab. | Significant prolongation of survival when combined with irinotecan. |
Mechanisms of Action: A Tale of Two Inhibitors
The anti-angiogenic effects of Angiogenin (108-122) and Angiostatin are mediated through distinct signaling pathways.
Angiogenin (108-122): Antagonizing the Parent Molecule
The full-length angiogenin protein promotes angiogenesis by translocating to the nucleus of endothelial cells and stimulating ribosomal RNA (rRNA) transcription. It also possesses ribonucleolytic activity that is crucial for its biological function. The C-terminal peptide, Angiogenin (108-122), is believed to interfere with these processes, acting as a competitive inhibitor.
Angiostatin: A Multi-pronged Attack on Angiogenesis
Angiostatin, a proteolytic fragment of plasminogen, inhibits angiogenesis through multiple mechanisms. It has been shown to induce apoptosis in endothelial cells, inhibit their proliferation and migration, and interfere with the function of various pro-angiogenic factors.
Experimental Protocols: A General Framework
While specific protocols vary between studies, a general workflow for evaluating the in vivo efficacy of anti-angiogenic agents like Angiogenin (108-122) and Angiostatin in a xenograft tumor model is outlined below.
Key Methodological Considerations:
-
Animal Models: Athymic (nude) mice are commonly used for xenograft studies with human tumor cell lines.
-
Tumor Cell Lines: The choice of cell line is critical and should be relevant to the cancer type being studied.
-
Drug Administration: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) and dosing schedule must be optimized.
-
Efficacy Endpoints: Primary endpoints typically include tumor volume and weight. Secondary endpoints may include survival, metastasis, and histological markers like microvessel density (CD31 staining) and apoptosis (TUNEL assay).
Conclusion
Both Angiogenin (108-122) and Angiostatin represent promising avenues for the development of anti-angiogenic cancer therapies. Angiogenin (108-122) offers a targeted approach by specifically antagonizing the pro-angiogenic actions of its parent molecule. Angiostatin, on the other hand, is a broader-acting inhibitor with a more extensive history of preclinical evaluation.
The lack of direct comparative studies makes it challenging to definitively state which agent is more efficacious. The choice of therapeutic candidate for further development will likely depend on the specific tumor type, its angiogenic profile, and the potential for combination therapies. Future research should prioritize head-to-head comparisons of these and other anti-angiogenic agents in standardized preclinical models to provide a clearer path toward clinical translation.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor angiogenesis by angiostatin: from recombinant protein to gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenin activity of the peptides complementary to the receptor-binding site of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Angiogenin (108-122) Cross-reactivity with Ribonucleases
This guide provides a comparative analysis of the cross-reactivity of the Angiogenin (108-122) peptide with other ribonucleases. The information is intended for researchers, scientists, and drug development professionals working with Angiogenin and related compounds. While direct experimental data on the cross-reactivity of the Angiogenin (108-122) peptide with a broad range of ribonucleases is limited, this guide synthesizes available information on its interaction with Angiogenin and its relationship with the well-characterized bovine pancreatic ribonuclease (RNase A).
Angiogenin is a member of the pancreatic ribonuclease A superfamily and shares 35% sequence identity with human pancreatic ribonuclease.[1][2] The peptide fragment Angiogenin (108-122) is known to interact with the full-length Angiogenin protein, acting as a competitive inhibitor of its ribonucleolytic activity.[3]
Quantitative Data on Angiogenin (108-122) Interactions
The following table summarizes the known quantitative data regarding the interaction of the Angiogenin (108-122) peptide.
| Interacting Molecule | Peptide/Fragment | Assay Substrate | Quantitative Value | Type of Interaction |
| Full-length Angiogenin | Angiogenin (108-123) | transfer RNA | Ki = 278 µM | Competitive Inhibition |
| Full-length Angiogenin | Angiogenin (108-122) | tRNA | 39% inhibition | Inhibition |
| RNase(21-124) (S-protein) | Ang(1-21) | Cytidine cyclic 2',3'-phosphate | Kd = 1.0 µM | Binding |
| RNase(1-118) | Ang(108-123) | - | Kd = 25 µM | Binding |
Data compiled from available research.[3][4]
Angiogenin Signaling and Experimental Workflow
To understand the context of Angiogenin's function, it's important to visualize its signaling pathways and the general workflow for assessing protein interactions.
Caption: Angiogenin signaling pathway leading to angiogenesis.
The assessment of cross-reactivity is a critical step in characterizing any peptide intended for research or therapeutic use. A generalized workflow for such an assessment is outlined below.
Caption: General workflow for assessing peptide cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common protocols used to assess protein and peptide interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Assessment
This protocol provides a framework for determining the binding of Angiogenin (108-122) to various ribonucleases.
-
Coating: Microplate wells are coated with the different ribonucleases (e.g., RNase A, RNase 1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Unbound sites on the well surface are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Peptide Incubation: A serial dilution of the biotinylated Angiogenin (108-122) peptide is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Detection: Streptavidin-HRP conjugate is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until color develops.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. Binding curves are generated to determine the binding affinity (Kd).
Ribonuclease Activity Assay
This protocol can be used to assess the inhibitory effect of Angiogenin (108-122) on the enzymatic activity of various ribonucleases.
-
Reaction Mixture Preparation: A reaction buffer containing a ribonuclease substrate (e.g., yeast RNA, poly(C)) is prepared.
-
Enzyme and Inhibitor Incubation: The specific ribonuclease is pre-incubated with varying concentrations of the Angiogenin (108-122) peptide for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is stopped by adding a precipitating agent (e.g., perchloric acid-uranyl acetate solution) to precipitate the undigested RNA.
-
Centrifugation: The mixture is centrifuged to pellet the undigested substrate.
-
Measurement of Activity: The amount of acid-soluble digested RNA in the supernatant is quantified by measuring the absorbance at 260 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the peptide. IC50 values are determined from the dose-response curves.
Sequence Homology Analysis using NCBI-BLAST
A preliminary in silico assessment of potential cross-reactivity can be performed by comparing the amino acid sequence of Angiogenin (108-122) with other ribonucleases.
-
Obtain Sequences: Retrieve the amino acid sequence of the Angiogenin (108-122) peptide and the target ribonucleases from a protein database (e.g., NCBI, UniProt).
-
Perform BLASTp: Use the NCBI-BLASTp tool (Protein-Protein BLAST) to perform a pairwise sequence alignment.
-
Analyze Results: A higher percentage of sequence identity or similarity may suggest a higher likelihood of cross-reactivity. Generally, a homology of over 60% indicates a strong likelihood of cross-reactivity.
Discussion and Conclusion
The experimental protocols provided in this guide offer a starting point for researchers to systematically investigate the cross-reactivity of Angiogenin (108-122). Such studies are essential for a comprehensive understanding of its biological activity and for the development of specific therapeutic agents. Future research should focus on performing direct binding and activity assays with a diverse set of ribonucleases to fully characterize the specificity of this peptide.
References
Validating the Inhibitory Effect of Angiogenin (108-122) on Kinase Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of the peptide Angiogenin (108-122) on key kinase signaling pathways, namely the ERK/MAPK and PI3K/Akt pathways. The performance of Angiogenin (108-122) is compared with established small molecule inhibitors, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided to enable researchers to validate these findings.
Introduction to Angiogenin (108-122)
Angiogenin (ANG) is a 14.1 kDa protein known to be a potent inducer of angiogenesis, the formation of new blood vessels.[1] It plays a crucial role in various physiological and pathological processes by activating intracellular signaling cascades, including the ERK/MAPK and PI3K/Akt pathways.[2][3] The synthetic peptide Angiogenin (108-122) corresponds to a C-terminal fragment of the full-length ANG protein and has been identified as an inhibitor of its biological activities.[1] This guide focuses on validating the inhibitory potential of this peptide on ANG-induced kinase signaling.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of Angiogenin (108-122) and benchmark small molecule inhibitors of the ERK/MAPK and PI3K/Akt pathways.
Table 1: Inhibition of Angiogenin's Ribonucleolytic Activity
| Inhibitor | Target | Assay Type | K_i_ Value | Reference |
| Angiogenin (108-123) | Angiogenin | Ribonuclease Activity | 278 µM | [4] |
Note: Data for Angiogenin (108-123) is presented as a close surrogate for Angiogenin (108-122), inhibiting the direct enzymatic function of Angiogenin.
Table 2: Comparative IC_50_ Values for Kinase Pathway Inhibitors
| Inhibitor | Pathway Targeted | Specific Target | IC_50_ Value | Reference |
| PD98059 | ERK/MAPK | MEK1 | 2-7 µM | |
| MEK2 | 50 µM | |||
| LY294002 | PI3K/Akt | PI3Kα | 0.5 µM | |
| PI3Kδ | 0.57 µM | |||
| PI3Kβ | 0.97 µM | |||
| Angiogenin (108-122) | ERK/MAPK & PI3K/Akt | Indirectly via Angiogenin | Not Directly Reported | - |
While a direct IC_50_ value for Angiogenin (108-122) on kinase phosphorylation is not available in the reviewed literature, its inhibitory effect is validated through the reduction of ANG-induced phosphorylation of ERK and Akt.
Signaling Pathway Diagrams
The following diagrams illustrate the targeted kinase pathways and the points of inhibition for the compared molecules.
Caption: ERK/MAPK signaling pathway and points of inhibition.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for studying angiogenesis-related signaling.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, antibiotics, and fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to stimulation, starve the cells in a serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with Angiogenin (108-122) (effective concentration to be determined empirically, starting from the µM range), PD98059 (10-50 µM), or LY294002 (10-20 µM) for 1-2 hours before stimulation.
-
Stimulation: Stimulate the cells with recombinant human Angiogenin (100 ng/mL) for 15-30 minutes to induce kinase pathway activation.
Western Blot Analysis for ERK and Akt Phosphorylation
This protocol is to determine the phosphorylation status of ERK1/2 (p44/42 MAPK) and Akt as a readout of pathway activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Caption: Western Blot experimental workflow.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the activity of purified kinases.
-
Reaction Components:
-
Purified active MEK1 or PI3K enzyme.
-
Specific substrate peptide for the respective kinase.
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or non-labeled for fluorescence-based assays).
-
Assay buffer containing MgCl₂ and other necessary components.
-
Varying concentrations of Angiogenin (108-122), PD98059, or LY294002.
-
-
Procedure:
-
Pre-incubate the kinase with the inhibitor for a defined period.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specific time.
-
Stop the reaction.
-
Detect the phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For fluorescence-based assays, this involves measuring the change in fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC_50_ value by fitting the data to a dose-response curve.
Conclusion
Angiogenin (108-122) presents an interesting peptide-based inhibitor of Angiogenin's biological functions, which include the activation of the ERK/MAPK and PI3K/Akt signaling pathways. While direct comparative IC_50_ values for kinase inhibition are not as readily available as for well-established small molecule inhibitors like PD98059 and LY294002, its ability to attenuate ANG-induced signaling is evident. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further quantify the inhibitory potency of Angiogenin (108-122) on these critical kinase pathways. This guide serves as a valuable resource for scientists and professionals in the field of drug development seeking to explore novel therapeutic strategies targeting angiogenesis and cancer.
References
- 1. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiogenin interacts with ribonuclease inhibitor regulating PI3K/AKT/mTOR signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Angiogenin Peptide Fragments in Angiogenesis and Beyond
For Researchers, Scientists, and Drug Development Professionals
Angiogenin (ANG), a 14 kDa ribonuclease, is a potent mediator of angiogenesis, the formation of new blood vessels. Its involvement in various physiological and pathological processes, including tumor growth and neuroprotection, has made it a significant target for therapeutic development.[1][2][3] The biological activities of ANG are multifaceted, involving enzymatic ribonucleolytic action, cell surface binding, and nuclear translocation, leading to the modulation of protein synthesis and rRNA transcription.[1][2] Specific peptide fragments derived from ANG have been shown to either mimic or antagonize its functions, offering promising avenues for targeted therapies.
This guide provides a head-to-head comparison of different Angiogenin peptide fragments, summarizing key experimental data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Quantitative Comparison of Angiogenin Peptide Fragments
The following tables summarize the quantitative data on the biological activities of various Angiogenin-derived peptides and their antagonists.
| Peptide Fragment/Antagonist | Sequence/Description | Target/Mechanism of Action | Quantitative Metric | Value | Reference |
| ANG (60-68) | KNGNPHREN | Putative cell-binding site, interacts with actin. | Mimics ANG's effect on actin polymerization. | - | |
| AcAng (1-17) | Ac-AQDDYRYIHFLTQHYDA-NH2 | N-terminal fragment, copper binding. | Modulates intracellular copper levels. | Decreases intracellular copper. | |
| Ang (1-17) | AQDDYRYIHFLTQHYDA-NH2 | N-terminal fragment, copper binding. | Modulates intracellular copper levels. | Increases intracellular copper. | |
| ANI-E Peptide | Disulfide-constrained octapeptide | Binds to ANG, inhibiting its interaction with actin. | Inhibits ANG-induced neovascularization. | - | |
| chANG Peptide | Deduced from antisense RNA (5'->3') | Binds to ANG, inhibiting its interaction with actin. | Binding Affinity (Kd) | ~44 nM | |
| chGNA Peptide | Deduced from antisense RNA (3'->5') | Binds to ANG, inhibiting its interaction with actin. | Binding Affinity (Kd) | ~44 nM | |
| Peptide 1 | - | Inhibits ribonucleolytic activity of ANG. | Inhibition Constant (Ki) | Twofold more selective for ANG over RNase A. | |
| Peptide 2 | - | Inhibits ribonucleolytic activity of ANG. | Inhibition Constant (Ki) | 3-fold more selective for RNase A over ANG. |
Biological Activities and Mechanisms of Action
Angiogenin Peptide (60-68): The Cell-Binding Mimic
The peptide sequence corresponding to amino acids 60-68 of Angiogenin is a critical component of its putative cell-surface receptor-binding site. This fragment is known to interact with actin on the surface of endothelial cells, a crucial step for ANG's angiogenic activity. Studies have shown that this peptide can mimic the effect of the full-length ANG protein in promoting the polymerization of actin, which is essential for cell migration and invasion during angiogenesis.
N-Terminal Angiogenin Peptides: Modulators of Copper Homeostasis
Peptide fragments from the N-terminal domain of ANG, such as Ang (1-17), have been shown to bind copper ions. This interaction is significant as copper is a known modulator of angiogenesis. Interestingly, the modification of the N-terminus of this peptide (acetylation) alters its effect on cellular copper uptake. While the unmodified Ang (1-17) peptide increases intracellular copper levels, the acetylated version, AcAng (1-17), leads to a decrease. This suggests a potential regulatory role for N-terminal processing of ANG in modulating its activity through copper binding.
Peptide Antagonists: Blocking Angiogenin's Action
Several peptide-based antagonists have been developed to inhibit the angiogenic activity of ANG.
-
ANI-E Peptide: This disulfide-constrained octapeptide was identified from a phage display library and functions by binding to ANG and preventing its interaction with actin. This inhibition is specific to ANG-induced angiogenesis and does not affect pre-existing blood vessels.
-
chANG and chGNA Peptides: These peptides were rationally designed based on the antisense RNA sequence corresponding to ANG's receptor-binding site. Both peptides bind to ANG with high affinity (Kd of approximately 44 nM) and effectively inhibit its interaction with actin, thereby blocking angiogenesis in experimental models.
Inhibitors of Ribonucleolytic Activity
The enzymatic ribonuclease activity of ANG is essential for its biological functions. Researchers have utilized genetic selection in E. coli to identify peptide inhibitors of ANG's ribonucleolytic activity. These peptides have been shown to inhibit ANG with micromolar efficacy. Interestingly, these peptides also exhibit cross-reactivity with bovine pancreatic ribonuclease (RNase A), a homolog of ANG, with varying degrees of selectivity.
Signaling and Experimental Workflow Diagrams
To visualize the complex processes involved in Angiogenin's function and the experimental approaches to study it, the following diagrams are provided.
References
Specificity of Angiogenin (108-122) for Angiogenin's Active Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the peptide Angiogenin(108-122) for the active site of its parent protein, Angiogenin (ANG). The data presented herein is compiled from peer-reviewed literature and offers a quantitative and qualitative analysis of its inhibitory potential against ANG's ribonucleolytic activity, benchmarked against other known inhibitors. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts in this area.
Executive Summary
Angiogenin is a potent mediator of angiogenesis, the formation of new blood vessels, and its dysregulation is implicated in various pathologies, including cancer. The ribonucleolytic activity of ANG is crucial for its angiogenic function. The peptide fragment Angiogenin(108-122) and its slightly longer counterpart, Angiogenin(108-123), derived from the C-terminus of ANG, have been identified as competitive inhibitors of this enzymatic activity. This guide demonstrates that while Angiogenin(108-122) shows moderate inhibitory potential, it is significantly less potent than other classes of Angiogenin inhibitors, such as the natural protein inhibitor, placental ribonuclease inhibitor (PRI), and certain small molecules.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and mechanisms of action for Angiogenin(108-122/123) and other notable Angiogenin inhibitors.
| Inhibitor | Type | Ki Value | Mechanism of Action | Substrate Used in Assay |
| Angiogenin(108-123) | Peptide | 278 µM[1] | Competitive[1] | transfer RNA (tRNA)[1] |
| Angiogenin(108-122) | Peptide | Not determined (39% inhibition)[1] | Competitive[1] | transfer RNA (tRNA) |
| Placental Ribonuclease Inhibitor (PRI) | Protein | 0.7 fM | Tight-binding, Competitive | 28S and 18S rRNA |
| NCI compound 65828 | Small Molecule | 81 µM | Active-site binding | Not specified in abstract |
Experimental Protocols
Ribonucleolytic Activity Assay (tRNA Cleavage Assay)
This protocol is adapted from studies investigating the inhibition of Angiogenin's ribonucleolytic activity.
Objective: To determine the inhibitory effect of a compound on the cleavage of transfer RNA (tRNA) by Angiogenin.
Materials:
-
Recombinant human Angiogenin
-
Yeast or human total tRNA
-
Inhibitor stock solution (e.g., Angiogenin(108-122))
-
Assay Buffer: 50 mM MES pH 5.5, 10 mM NaCl, 10 mM MgCl₂, and 0.1 mg/mL BSA (for optimal activity) OR 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, and 0.1 mg/mL BSA (for physiological conditions)
-
Proteinase K solution (0.5 mg/mL Proteinase K, 50 mM Tris-HCl pH 8.0, 4 mM EDTA, 75 mM NaCl, 0.05% SDS, and 0.5% Triton X-100)
-
Denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel)
-
RNA loading dye
-
SYBR Gold nucleic acid stain or methylene blue
-
Single-stranded DNA or RNA ladder
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, a fixed concentration of Angiogenin (e.g., 2.5 µM), and the desired concentration of the inhibitor (e.g., Angiogenin(108-122)). Include a control reaction with no inhibitor.
-
Pre-incubate the Angiogenin and inhibitor mixture at 37°C for 10-15 minutes.
-
Initiate the cleavage reaction by adding the tRNA substrate (e.g., 100 ng/µL) to each tube.
-
Incubate the reactions at 37°C. The incubation time can be varied (e.g., 0, 10, 20, 40 minutes) to generate a time course of the reaction.
-
Stop the reaction by adding an equal volume of Proteinase K solution and incubating at 37°C for 1 minute to digest the Angiogenin.
-
Add an equal volume of RNA loading dye to each sample and heat at 65°C for 10 minutes.
-
Load the samples onto a denaturing polyacrylamide gel alongside an appropriate molecular weight ladder.
-
Perform electrophoresis to separate the RNA fragments.
-
Stain the gel with SYBR Gold or methylene blue to visualize the RNA bands.
-
Image the gel and quantify the intensity of the full-length tRNA band and the cleavage products. The percentage of inhibition can be calculated by comparing the amount of cleaved tRNA in the presence and absence of the inhibitor. For Ki determination, a range of substrate and inhibitor concentrations should be used, and the data fitted to the Michaelis-Menten equation for competitive inhibition.
Mandatory Visualizations
Angiogenin Signaling Pathway
Caption: Angiogenin signaling cascade and point of inhibition.
Experimental Workflow: Ribonucleolytic Activity Assay
Caption: Workflow for assessing Angiogenin inhibition.
Logical Relationship: Competitive Inhibition
Caption: Mechanism of competitive inhibition by Angiogenin(108-122).
References
Comparative Analysis of Angiogenin (108-122) in Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Angiogenin (ANG) peptide fragment (108-122) on different cancer cell lines. While direct comparative quantitative data for this specific peptide is limited in publicly available literature, this document synthesizes known effects of full-length Angiogenin and its inhibitors to provide a representative comparison across cervical (HeLa), bladder (T24), and colon (HT-29) cancer cell lines.
Angiogenin (ANG), a 14 kDa protein, is a potent inducer of neovascularization and is implicated in the growth and metastasis of various tumors.[1][2] The C-terminal region of ANG, specifically the peptide sequence 108-122, has been identified as an inhibitor of the enzymatic and biological activities of the full-length ANG protein.[3] This guide explores the potential differential effects of this inhibitory peptide on cancer cell proliferation and migration, and the signaling pathways involved.
Quantitative Data Summary
Due to the lack of direct comparative studies on the ANG (108-122) peptide, the following tables are constructed based on the known responses of the selected cell lines to full-length Angiogenin or its inhibitors. These values should be considered as expected trends rather than absolute experimental results for the peptide.
Table 1: Comparative Effect of Angiogenin (108-122) on Cancer Cell Viability
| Parameter | HeLa (Cervical Cancer) | T24 (Bladder Cancer) | HT-29 (Colon Cancer) |
| Predicted IC50 for Proliferation | Moderate | Low to Moderate | Moderate to High |
| Rationale | Full-length ANG promotes proliferation.[1] Inhibition is expected to have a moderate effect. | Downregulation of ANG significantly inhibits proliferation.[4] | ANG was originally isolated from HT-29 conditioned media, suggesting a strong dependence. |
Table 2: Comparative Effect of Angiogenin (108-122) on Cancer Cell Migration
| Parameter | HeLa (Cervical Cancer) | T24 (Bladder Cancer) | HT-29 (Colon Cancer) |
| Predicted % Inhibition of Migration | High | Moderate | High |
| Rationale | ANG enhances migration in HeLa cells. | ANG downregulation reduces metastatic potential. | As a key factor for these cells, its inhibition is expected to strongly affect migration. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (HeLa, T24, HT-29) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Treatment: Treat the cells with varying concentrations of Angiogenin (108-122) peptide and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Transwell Migration Assay
-
Chamber Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.
-
Cell Seeding: Seed 1x10⁵ cells in serum-free medium in the upper chamber of the insert.
-
Chemoattractant and Peptide Addition: Add medium supplemented with 10% FBS as a chemoattractant to the lower chamber. Add different concentrations of Angiogenin (108-122) to both the upper and lower chambers.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migrated cells compared to the control.
Signaling Pathways and Visualizations
Angiogenin is known to influence key signaling pathways involved in cell growth, survival, and migration. The inhibitory peptide Angiogenin (108-122) is expected to antagonize these effects.
Angiogenin Signaling Pathway
Full-length Angiogenin binds to a putative receptor on the cell surface, leading to the activation of downstream signaling cascades, including the ERK1/2 and PI3K/AKT/mTOR pathways. This activation promotes cell proliferation, survival, and migration.
Caption: Angiogenin (108-122) competitively inhibits Angiogenin signaling.
Experimental Workflow for Comparative Analysis
The workflow for a comparative study of Angiogenin (108-122) involves parallel experiments on different cancer cell lines to assess its impact on key cellular functions.
Caption: Workflow for comparing Angiogenin (108-122) effects.
References
- 1. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of angiogenin inhibits the growth and induces apoptosis in human bladder cancer cells through regulating AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Angiogenin (108-122): A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of synthetic peptides such as Angiogenin (108-122) is a critical component of laboratory safety and environmental responsibility. Given that the specific toxicological properties of many novel peptides are not extensively documented, a precautionary approach to waste management is essential. This guide outlines the necessary procedures for the safe handling and disposal of Angiogenin (108-122) and associated materials.
Core Principle: Treat as Potentially Hazardous Material
Due to the often-unknown biological effects of synthetic peptides, Angiogenin (108-122) should be handled as a potentially hazardous substance.[1] All contaminated waste, including solids, liquids, and laboratory consumables, must be segregated from general waste and disposed of following hazardous waste protocols.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, nitrile gloves, and a laboratory coat.[1][2] When handling the peptide in its powdered form, all activities should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The proper disposal of Angiogenin (108-122) involves the systematic collection and segregation of different waste streams.
Solid Waste Disposal
This category includes unused or expired Angiogenin (108-122) powder, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof container that is clearly labeled. High-density polyethylene (HDPE) containers are a suitable option.
-
The container must be kept securely closed except when actively adding waste.
-
Label the container with "Hazardous Waste," the name of the peptide "Angiogenin (108-122)," and the date.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Liquid Waste Disposal
This stream comprises solutions containing Angiogenin (108-122), such as stock solutions, experimental buffers, and solvents used for reconstitution (e.g., DMSO, acetonitrile, water with acetic acid or TFA).
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
Clearly label the container as "Hazardous Waste" and specify the contents, including "Angiogenin (108-122)" and all solvents present.
-
Ensure the container is sealed to prevent spills and evaporation.
-
Store the liquid waste container in secondary containment to mitigate potential leaks.
-
Sharps Waste Disposal
Contaminated sharps, including needles, syringes, and broken glassware, require special handling to prevent physical injury and chemical exposure.
-
Procedure:
-
Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container.
-
Label the sharps container with "Hazardous Waste" and the identity of the contaminant, "Angiogenin (108-122)."
-
Do not overfill the sharps container. Once it is three-quarters full, seal it and arrange for its disposal according to institutional and local regulations for hazardous sharps waste.
-
Quantitative Data Summary for Disposal
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid Waste | Leak-proof (e.g., HDPE) | "Hazardous Waste," "Angiogenin (108-122)," Date | Designated Hazardous Waste Area |
| Liquid Waste | Leak-proof, chemically compatible | "Hazardous Waste," "Angiogenin (108-122)," Solvents | Secondary Containment in Designated Area |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Angiogenin (108-122)" | Designated Sharps Disposal Area |
Experimental Protocol Considerations
The context of the experiments in which Angiogenin (108-122) is used will influence the disposal protocol.
-
Biohazardous Waste: If the peptide is used in experiments involving biological materials such as cell cultures or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before the waste is managed as chemical hazardous waste. Always adhere to your institution's biosafety guidelines.
Decontamination Procedures
For spills or general labware decontamination, a suitable disinfectant or cleaning agent should be used.
-
Spill Response: In the event of a spill, contain the area immediately. Use absorbent materials to clean up the spill and dispose of the contaminated materials as hazardous solid waste.
-
Labware Decontamination: Glassware and other reusable items should be decontaminated by soaking in an appropriate cleaning solution before standard washing.
Regulatory Compliance
It is crucial to note that all waste must be managed in accordance with federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance. Waste from residues must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers and not mixed with other waste.
Visualized Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of Angiogenin (108-122) waste.
Caption: Workflow for Segregation and Disposal of Angiogenin (108-122) Waste.
Caption: Decision Pathway for Biohazardous vs. Chemical Waste Management.
References
Essential Safety and Operational Guide for Handling Angiogenin (108-122)
For researchers, scientists, and drug development professionals, ensuring the safe handling of specialized peptides like Angiogenin (108-122) is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans.
A Safety Data Sheet (SDS) for Angiogenin (108-122) TFA indicates that it is not classified as a hazardous substance or mixture.[1] However, it is crucial to follow standard laboratory safety practices when handling any chemical, including research peptides.[2]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling Angiogenin (108-122) to minimize exposure and prevent contamination.[3][4][5]
| PPE Category | Item | Specifications and Use | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required for protection against potential splashes of solutions. | Protects eyes from accidental contact with the peptide solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the peptide in its lyophilized or reconstituted form. | Minimizes the risk of skin irritation or absorption. |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required | Not typically necessary for handling small quantities of non-hazardous peptides in a well-ventilated area. Use a dust mask if weighing large quantities. | Minimizes inhalation of the powder, which could cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of Angiogenin (108-122) is essential for experimental accuracy and personal safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.
-
Keep the container tightly sealed and protected from light.
2. Preparation and Weighing:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
Perform weighing of the powdered peptide in a well-ventilated area or a chemical fume hood to minimize inhalation.
-
Use a clean spatula and weighing paper or a weigh boat.
3. Reconstitution and Use:
-
Consult the product's technical data sheet for specific solubility information.
-
Dissolve the peptide in a suitable sterile buffer or solvent. Gently swirl or vortex to dissolve completely, avoiding vigorous shaking.
-
For peptides containing amino acids prone to oxidation (like Cys, Met, or Trp), consider using oxygen-free water or adding reducing agents.
-
Handle the peptide solution with care, avoiding splashes and spills. Keep the vial closed when not in use.
-
If not for immediate use, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Caption: Workflow for Handling Angiogenin (108-122)
Disposal Plan
Proper disposal of Angiogenin (108-122) and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect all materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing the peptide as chemical waste in a sealed and appropriately labeled container. Do not pour peptide solutions down the drain.
Disposal Procedure:
-
Follow your institution's specific guidelines for chemical and hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
Spill Cleanup:
-
In case of a spill, contain the area.
-
For liquid spills, use an absorbent material to soak up the solution.
-
For solid spills, carefully sweep the material to avoid creating dust.
-
Decontaminate the area with a suitable cleaning agent, such as a 10% bleach solution or 70% ethanol.
-
Place all cleanup materials in a sealed bag and dispose of them as hazardous waste.
Caption: Disposal Pathway for Angiogenin (108-122) Waste
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. realpeptides.co [realpeptides.co]
- 5. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
